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  • Product: N-methyl-2-(phenylsulfanyl)acetamide
  • CAS: 18732-32-6

Core Science & Biosynthesis

Foundational

N-methyl-2-(phenylsulfanyl)acetamide: Structural Architecture, Synthetic Methodologies, and Chemical Biology Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide Executive Summary N-methyl-2-(phenylsulfanyl)acetamide (Synonym: N-methyl-2-(phen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

N-methyl-2-(phenylsulfanyl)acetamide (Synonym: N-methyl-2-(phenylthio)acetamide; CAS: 18732-32-6)[1] is a highly versatile thioether-linked acetamide scaffold. In modern medicinal chemistry and fragment-based drug discovery (FBDD), molecules containing both a flexible thioether linkage and a hydrogen-bonding amide moiety are highly prized. This whitepaper provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic protocol grounded in mechanistic causality, and explores its downstream applications in drug development.

Chemical Identity & Structural Architecture

The molecular architecture of N-methyl-2-(phenylsulfanyl)acetamide consists of an electron-rich phenyl ring connected via a sulfanyl (thioether) bridge to an N-methylacetamide group. This structural duality provides a unique balance of lipophilicity (aromatic ring) and polarity (secondary amide), making it an excellent candidate for probing deep hydrophobic protein pockets while maintaining aqueous solubility.

Physicochemical Properties

The following quantitative data summarizes the core properties of the molecule, essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior:

PropertyValue
Chemical Name N-methyl-2-(phenylsulfanyl)acetamide
CAS Registry Number 18732-32-6[1]
Molecular Formula C₉H₁₁NOS
Molecular Weight 181.26 g/mol
Exact Mass 181.0561 Da
Topological Polar Surface Area (TPSA) 54.4 Ų
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 2 (C=O, S)
Rotatable Bonds 4
Predicted LogP ~1.8

Synthetic Methodologies: A Self-Validating Protocol

The most robust and scalable method for synthesizing N-methyl-2-(phenylsulfanyl)acetamide is via a Nucleophilic Aliphatic Substitution (Sₙ2) . This approach utilizes the high nucleophilicity of the thiophenolate anion to displace the chloride leaving group on N-methyl-2-chloroacetamide [2].

Synthesis A Thiophenol (Nucleophile) C K2CO3 / DMF (Reaction Mixture) A->C Deprotonation B N-methyl-2-chloroacetamide (Electrophile) B->C Addition D N-methyl-2-(phenylsulfanyl)acetamide (Target Thioether) C->D SN2 Substitution (25°C, 4h)

Caption: Synthetic workflow for N-methyl-2-(phenylsulfanyl)acetamide via SN2 substitution.

Step-by-Step Experimental Protocol

Objective: High-yield synthesis of the target thioether with built-in validation checkpoints. Reagents: Thiophenol (1.0 eq), N-methyl-2-chloroacetamide (1.1 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), anhydrous N,N-Dimethylformamide (DMF).

  • Base-Mediated Deprotonation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve thiophenol in anhydrous DMF (0.5 M concentration). Add finely powdered, anhydrous K₂CO₃. Stir at 25 °C for 15 minutes.

    • Causality & Logic: Thiophenol has a pKₐ of 6.62 [3]. K₂CO₃ is a sufficiently mild base to quantitatively deprotonate the thiol into the highly nucleophilic thiophenolate anion without risking the base-catalyzed hydrolysis of the amide bond, which could occur if stronger bases like NaOH or NaH were used [4].

  • Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve N-methyl-2-chloroacetamide in a minimal volume of DMF and add it dropwise to the stirring thiophenolate solution.

    • Causality & Logic: The α-carbon of the chloroacetamide is highly electrophilic due to the inductive electron-withdrawing nature of the adjacent carbonyl group. Dropwise addition at 0 °C controls the exothermic Sₙ2 reaction, preventing thermal degradation and minimizing the oxidative dimerization of thiophenol into diphenyl disulfide.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 1:1) or LC-MS.

    • Causality & Logic: DMF is a polar aprotic solvent. It effectively solvates the potassium cations but leaves the thiophenolate anions "naked" and highly reactive, significantly accelerating the Sₙ2 transition state.

  • Quenching & Extraction (Self-Validation Checkpoint): Quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous phase three times with Ethyl Acetate (EtOAc).

    • Causality & Logic: Water quenches any unreacted base and precipitates the highly lipophilic thioether product, driving it into the organic phase.

  • Washing & Purification: Wash the combined organic layers sequentially with 1M NaOH, water, and brine.

    • Causality & Logic: The 1M NaOH wash is a critical self-validating step; it selectively deprotonates and removes any unreacted, foul-smelling thiophenol starting material into the aqueous layer. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.

Mechanistic Pathway & Reactivity

The formation of N-methyl-2-(phenylsulfanyl)acetamide is a textbook example of an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. The reaction relies on the interaction between a "soft" nucleophile and a "soft" electrophile.

Mechanism N1 1. Base Deprotonation Thiophenol (pKa ~6.6) -> Thiophenolate Anion N2 2. Nucleophilic Attack Thiophenolate attacks α-carbon of Acetamide N1->N2 N3 3. Transition State Formation of [S---C---Cl] complex N2->N3 N4 4. Leaving Group Expulsion Chloride ion departs N3->N4 N5 5. Final Thioether Formation Stable N-methyl-2-(phenylsulfanyl)acetamide N4->N5

Caption: Step-by-step logical flow of the SN2 mechanistic pathway.

Because sulfur is a large, highly polarizable atom, the thiophenolate anion is an exceptionally potent nucleophile. It attacks the backside of the α-carbon on the N-methyl-2-chloroacetamide. The transition state involves partial bond formation between the sulfur and the α-carbon, and partial bond cleavage between the α-carbon and the chloride leaving group. The reaction proceeds with complete inversion of stereochemistry (though the α-carbon here is achiral, making this stereochemical detail moot for this specific molecule, but vital for substituted derivatives).

Applications in Chemical Biology & Drug Discovery

Fragment-Based Drug Discovery (FBDD)

The N-methyl-2-(phenylsulfanyl)acetamide scaffold is highly valuable in FBDD. It combines a lipophilic aromatic ring capable of π-π stacking with a flexible thioether linkage and a secondary amide that can act as both a hydrogen bond donor and acceptor. This structural duality allows it to probe deep hydrophobic pockets of target proteins while anchoring to the protein surface via hydrogen bonds.

Precursor for Sulfoxides and Sulfones

The thioether moiety serves as a synthetic fulcrum. Controlled oxidation of N-methyl-2-(phenylsulfanyl)acetamide with sodium periodate (NaIO₄) yields the corresponding sulfoxide, while stronger oxidants like meta-chloroperoxybenzoic acid (mCPBA) yield the sulfone. This allows medicinal chemists to systematically modulate the topological polar surface area (TPSA) and the electron density of the molecule during Structure-Activity Relationship (SAR) campaigns, drastically altering the molecule's pharmacokinetic profile without changing its core geometry.

References

  • "2-chloro-N-methylacetamide | C3H6ClNO | CID 66773" , PubChem - National Institutes of Health (NIH). URL:[Link]

  • "Thiophenol | C6H5SH | CID 7969" , PubChem - National Institutes of Health (NIH). URL: [Link]

  • "Preparation of Recyclable and Versatile Porous Poly(aryl thioether)s by Reversible Pd-Catalyzed C–S/C–S Metathesis" , Journal of the American Chemical Society (ACS). URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to N-methyl-2-(phenylsulfanyl)acetamide

Introduction N-methyl-2-(phenylsulfanyl)acetamide is a chemical compound of interest within the broader class of sulfur-containing acetamides. This guide provides a comprehensive technical overview of its chemical identi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-methyl-2-(phenylsulfanyl)acetamide is a chemical compound of interest within the broader class of sulfur-containing acetamides. This guide provides a comprehensive technical overview of its chemical identity, synthesis, and potential applications, tailored for researchers, scientists, and professionals in drug development. The structural motif of an acetamide linked to a phenylsulfanyl group suggests a potential for diverse biological activities, drawing from the established significance of both functional groups in medicinal chemistry. The acetamide moiety is a common feature in many pharmaceuticals, while organosulfur compounds are known for a wide range of biological effects. This document aims to consolidate the current understanding of this compound and provide a foundation for future research and development.

Chemical Identity: IUPAC Name and Synonyms

The precise and unambiguous identification of a chemical compound is fundamental for scientific communication and research. The nomenclature and various identifiers for N-methyl-2-(phenylsulfanyl)acetamide are detailed below.

IUPAC Name

The internationally recognized IUPAC name for this compound is N-methyl-2-(phenylsulfanyl)acetamide [1].

Synonyms

In scientific literature and commercial catalogs, this compound may be referred to by several other names. A comprehensive list of synonyms is crucial for exhaustive literature searches and material procurement.

SynonymSource
N-methyl-2-phenylthioacetamidePubChem[1]
2-(Phenylsulfanyl)-N-methylacetamideChemical Supplier Catalog
2-(Phenylthio)-N-methylacetamideAlternative Nomenclature
N-Methyl-2-(phenylthio)ethanamideAlternative Nomenclature

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application in experimental settings. While extensive experimental data for N-methyl-2-(phenylsulfanyl)acetamide is not widely published, a combination of computed properties and data from structurally related compounds can provide valuable insights.

PropertyValue (Computed)Data Source
Molecular FormulaC₉H₁₁NOSPubChem[1]
Molecular Weight181.25 g/mol PubChem[1]
XLogP31.6PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count3PubChem[1]
Exact Mass181.056141 g/mol PubChem[1]
Topological Polar Surface Area49.4 ŲPubChem[1]

Note: The properties listed above are computationally predicted and should be used as a guide. Experimental verification is recommended. For context, the related compound N-(2-methylphenyl)acetamide has a melting point of 112 °C and a boiling point of 296 °C[2].

Synthesis of N-methyl-2-(phenylsulfanyl)acetamide

The synthesis of N-methyl-2-(phenylsulfanyl)acetamide can be achieved through a nucleophilic substitution reaction. A plausible and efficient method involves the reaction of 2-chloro-N-methylacetamide with thiophenol in the presence of a base. This approach is analogous to the synthesis of other N-substituted-2-arylthioacetamides, which have been successfully synthesized via the reaction of thiols with 2-chloro-N-substituted-acetamides[3].

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Thiophenol Thiophenol Reaction Thiophenol->Reaction Chloroacetamide 2-Chloro-N-methylacetamide Chloroacetamide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Product N-methyl-2-(phenylsulfanyl)acetamide Reaction->Product

Caption: Synthetic pathway for N-methyl-2-(phenylsulfanyl)acetamide.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of N-methyl-2-(phenylsulfanyl)acetamide. This protocol is adapted from established procedures for similar compounds.

Materials:

  • 2-Chloro-N-methylacetamide

  • Thiophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-N-methylacetamide (1.0 equivalent) and thiophenol (1.0 equivalent) in anhydrous acetone.

  • Addition of Base: To the stirred solution, add anhydrous potassium carbonate (1.5 equivalents). The potassium carbonate acts as a base to deprotonate the thiophenol, forming the thiophenolate nucleophile.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-methyl-2-(phenylsulfanyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the final product with high purity.

Potential Applications and Biological Significance

While specific biological studies on N-methyl-2-(phenylsulfanyl)acetamide are limited in publicly available literature, the structural components of the molecule suggest several areas of potential therapeutic interest. The broader class of N-aryl-2-arylthioacetamide derivatives has been investigated for various biological activities.

  • Antimicrobial and Antiviral Activity: A series of N-aryl-2-arylthioacetamide derivatives have been synthesized and evaluated as non-nucleoside HIV-1 reverse transcriptase inhibitors, with some compounds showing activity in the lower micromolar range[3]. The presence of the phenylsulfanyl moiety is often associated with antimicrobial properties.

  • Anticancer Properties: The acetamide scaffold is a common feature in many anticancer agents. Derivatives of acetamide have been explored for their potential to induce apoptosis in cancer cells[4].

  • Chemical Synthesis Intermediate: N-methyl-2-(phenylsulfanyl)acetamide can serve as a versatile intermediate in the synthesis of more complex molecules. The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, which are also important functional groups in medicinal chemistry.

The following diagram illustrates a generalized workflow for the evaluation of the biological activity of a novel compound like N-methyl-2-(phenylsulfanyl)acetamide.

G cluster_workflow Biological Evaluation Workflow A Compound Synthesis & Purification B In Vitro Screening (e.g., enzyme assays, cell viability) A->B C Hit Identification B->C D Lead Optimization (SAR studies) C->D D->B Iterative Design E In Vivo Studies (Animal Models) D->E F Preclinical Development E->F

Caption: A typical workflow for the biological evaluation of a new chemical entity.

Conclusion

N-methyl-2-(phenylsulfanyl)acetamide is a compound with a well-defined chemical structure and a straightforward synthetic route. While specific experimental data on its physicochemical properties and biological activities are not extensively documented, its structural relationship to other biologically active acetamides and organosulfur compounds suggests its potential as a valuable subject for further investigation in medicinal chemistry and drug discovery. This technical guide provides a solid foundation of its known attributes and a framework for future research endeavors.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of N-(2-Methyl-5-nitrophenyl)acetamide.
  • Stenutz, R. (n.d.). N-(2-methylphenyl)acetamide.
  • PubChem. (n.d.). N-methyl-2-phenylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylacetamide. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

  • Mohamed-Ezzat, A., & Elgemeie, G. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.
  • PubChem. (n.d.). N-methyl-2-(phenylsulfanyl)acetamide. Retrieved from [Link]

  • PubMed. (2010, October 15). Synthesis, biological evaluation and molecular modeling studies of N-aryl-2-arylthioacetamides as non-nucleoside HIV-1 reverse transcriptase inhibitors. Retrieved from [Link]

Sources

Foundational

Technical Guide: Synthesis, Mechanisms, and Applications of N-Methyl-2-(phenylsulfanyl)acetamide (CAS: 18732-32-6)

Executive Summary N-methyl-2-(phenylsulfanyl)acetamide (CAS: 18732-32-6) is a highly versatile thioether building block utilized extensively in pharmaceutical development, agrochemical synthesis, and materials science[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-2-(phenylsulfanyl)acetamide (CAS: 18732-32-6) is a highly versatile thioether building block utilized extensively in pharmaceutical development, agrochemical synthesis, and materials science[1]. Structurally characterized by a phenylthio group linked to an N-methylated acetamide moiety, this compound serves as a critical intermediate for synthesizing complex sulfoxides, sulfones, and heterocyclic active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth mechanistic analysis of its synthesis, downstream functionalization, and analytical validation.

Physicochemical Profiling

Understanding the fundamental properties of this intermediate is critical for predicting its behavior in biphasic extractions and downstream catalytic cycles.

PropertyValue
Chemical Name N-methyl-2-(phenylsulfanyl)acetamide
Common Synonyms N-methyl-2-(phenylthio)acetamide
CAS Registry Number 18732-32-6
Molecular Formula C9H11NOS
Molecular Weight 181.25 g/mol [2]
MDL Number MFCD03576483[3]
Purity Standard ≥95% (Standard validation via 1H NMR)[4]

Synthetic Methodology & Mechanistic Causality

The most efficient and scalable route to synthesize N-methyl-2-(phenylsulfanyl)acetamide is via a bimolecular nucleophilic substitution (SN2) reaction between thiophenol and 2-chloro-N-methylacetamide[5][6].

The Causality of Reagent Selection
  • Base Selection (K₂CO₃): Thiophenol is highly acidic (pKa ~6) compared to aliphatic thiols. A mild inorganic base like potassium carbonate (K₂CO₃) is perfectly calibrated to quantitatively deprotonate the thiol to its highly nucleophilic thiolate anion. Using a stronger base (e.g., NaOH) risks the base-catalyzed hydrolysis of the sensitive N-methyl amide bond.

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It strongly solvates the potassium cation (K⁺), leaving the thiophenolate anion "naked" and highly reactive. This dramatically accelerates the SN2 displacement of the primary alkyl chloride.

Protocol 1: Step-by-Step Synthesis Workflow

This protocol is designed as a self-validating system; the specific workup steps inherently verify the success of the reaction by systematically eliminating known impurities.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve thiophenol (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add K₂CO₃ (1.2 equiv) in one portion. Stir the suspension at room temperature for 30 minutes to ensure the complete generation of the thiophenolate anion.

  • Electrophilic Addition: Dropwise, add a solution of 2-chloro-N-methylacetamide (1.05 equiv) in DMF. The slight excess of the electrophile ensures the complete consumption of the malodorous thiophenol.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor reaction progress via LC-MS until the starting material is consumed.

  • Quenching & Extraction: Pour the mixture into ice-cold distilled water to quench the reaction and dissolve inorganic salts. Extract the aqueous layer with ethyl acetate (3x).

  • Self-Validating Workup (LiCl Wash): Wash the combined organic layers with 5% aqueous LiCl (3x). Causality: DMF is highly water-miscible but partitions stubbornly into ethyl acetate. LiCl increases the ionic strength of the aqueous phase and specifically coordinates with DMF, pulling it entirely into the aqueous layer. The absence of DMF peaks in the final NMR validates this step.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure thioether.

Mechanistic Visualization

The following diagram illustrates the logical flow of the SN2 pathway, highlighting the transition from precursor to the active nucleophile, and finally to the target thioether.

Mechanism PhSH Thiophenol (Nucleophile Precursor) Base K2CO3 (Mild Base) PhSH->Base Deprotonation Thiolate Thiophenolate Anion (Active Nucleophile) Base->Thiolate pKa ~6 SN2 Bimolecular Nucleophilic Substitution (SN2) Thiolate->SN2 Electrophile 2-Chloro-N-methylacetamide (Electrophile) Electrophile->SN2 aprotic solvent (DMF) Product N-methyl-2-(phenylsulfanyl)acetamide (Target Thioether) SN2->Product - KCl

Figure 1: Mechanistic pathway for the SN2 synthesis of N-methyl-2-(phenylsulfanyl)acetamide.

Downstream Applications: Controlled Oxidation to Sulfoxides

In drug development, thioethers like CAS 18732-32-6 are frequently oxidized to their corresponding sulfoxides to modulate target binding affinity, increase aqueous solubility, or serve as chiral centers.

The Causality of Kinetic Control

The oxidation of a thioether to a sulfoxide is rapid, but the subsequent over-oxidation to a sulfone is also thermodynamically favorable. To achieve chemoselectivity, the reaction must be placed under strict kinetic control . By utilizing meta-chloroperoxybenzoic acid (m-CPBA) at cryogenic temperatures (-78 °C), the system is deprived of the thermal energy required to overcome the higher activation barrier of the second oxidation step, halting the reaction cleanly at the sulfoxide[7].

Protocol 2: Chemoselective Sulfoxidation
  • Dissolution: Dissolve N-methyl-2-(phenylsulfanyl)acetamide (1.0 equiv) in anhydrous dichloromethane (DCM) under argon.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78 °C.

  • Oxidation: Slowly add a pre-cooled solution of purified m-CPBA (1.05 equiv) in DCM dropwise over 15 minutes.

  • Monitoring: Stir for 1-2 hours at -78 °C.

  • Quenching: Quench the reaction while still cold by adding saturated aqueous Na₂S₂O₃. Causality: This immediately reduces any unreacted peroxide, preventing over-oxidation as the mixture warms to room temperature.

  • Neutralization: Add saturated NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct, transferring it to the aqueous layer.

  • Extraction: Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the sulfoxide.

(Note: For a greener, scalable alternative, aqueous H₂O₂ mediated by Sc(OTf)₃ can be utilized at room temperature, which also prevents over-oxidation through the formation of a selective peroxo-scandium intermediate[8].)

Analytical Validation

To ensure the structural integrity of the synthesized N-methyl-2-(phenylsulfanyl)acetamide, orthogonal analytical techniques must be employed[4]:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is self-validating based on integration and splitting. Look for the diagnostic N-methyl doublet around δ 2.8 ppm (coupled to the amide NH). The distinct singlet for the alpha-protons (-S-CH₂-CO-) will appear around δ 3.6 ppm . The five aromatic protons of the phenyl ring will present as a multiplet at δ 7.2–7.4 ppm . The broad singlet for the amide NH should appear around δ 6.5 ppm .

  • LC-MS (ESI+): The mass spectrum should display a dominant pseudo-molecular ion [M+H]⁺ peak at m/z 182.0 , confirming the molecular weight of 181.25 g/mol .

References

  • Sigma-Aldrich.Methyl acetamide | Sigma-Aldrich.
  • Sigma-Aldrich.N-methyl-2-(phenylsulfanyl)acetamide | 18732-32-6.
  • Aaronchem.All Products Page 22411 - Aaronchem.
  • BLD Pharm.18732-32-6 | N-Methyl-2-(phenylsulfanyl)acetamide.
  • Flashpoint srl.List of lead registrants.
  • Ambeed.67442-07-3 | 2-Chloro-N-methoxy-N-methylacetamide | Lusutrombopag Related.
  • ChemicalBook.18732-32-6(N-methyl-2-(phenylsulfanyl)acetamide).
  • Organic Chemistry Portal.Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3.
  • ACS Electrochemistry.Versatile Flow Electrochemical Methodology for the Manufacturing of Pharmaceutically Relevant Sulfoxides and Sulfones from Thioethers.
  • MDPI.Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity.

Sources

Exploratory

A Research Framework for Elucidating the Mechanism of Action of N-methyl-2-(phenylsulfanyl)acetamide

Abstract N-methyl-2-(phenylsulfanyl)acetamide is a molecule whose synthesis and chemical properties are documented, yet its biological mechanism of action remains largely unexplored. Structurally, it belongs to the thioa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-methyl-2-(phenylsulfanyl)acetamide is a molecule whose synthesis and chemical properties are documented, yet its biological mechanism of action remains largely unexplored. Structurally, it belongs to the thioacetamide class of compounds, members of which have demonstrated a range of biological activities, including antifungal, antibacterial, and algicidal properties.[1][2] This technical guide presents a comprehensive, structured research framework designed for researchers, scientists, and drug development professionals to systematically investigate and determine the mechanism of action (MOA) of this compound. The proposed workflow progresses from broad-based phenotypic screening to specific target identification and validation, employing established, robust methodologies. This document provides not only the strategic logic behind each experimental phase but also detailed, actionable protocols and data interpretation frameworks necessary to build a cohesive understanding of the compound's biological activity.

Introduction and Rationale

The acetamide moiety is a common feature in molecules with therapeutic potential, implicated in activities such as inflammation control and antiviral effects.[3] Similarly, sulfur-containing functional groups are prevalent in a wide array of FDA-approved pharmaceuticals.[3] The combination of these features in N-methyl-2-(phenylsulfanyl)acetamide suggests a potential for bioactivity that warrants a thorough investigation.

Recent studies on related thioacetamide derivatives have identified them as promising candidates for new algicides and antibacterial agents.[1][2] For instance, some thioacetamide-triazoles function as prodrugs activated by the bacterial enzyme cysteine synthase A, highlighting a specific, targeted MOA.[2] Other research has pointed to the disruption of antioxidant and photosynthetic systems in algae as a potential mechanism for this class of compounds.[4][5]

Given the absence of specific biological data for N-methyl-2-(phenylsulfanyl)acetamide, this guide proposes a hypothesis-driven approach to systematically uncover its MOA. The framework is designed to be resource-efficient, beginning with broad screening to identify a primary biological effect and progressively narrowing the focus to pinpoint a specific molecular target and signaling pathway.

Hypothesis Generation: Potential Mechanisms of Action

Based on its chemical structure—a substituted thioacetamide—and the known activities of related compounds, several plausible mechanisms of action can be hypothesized for N-methyl-2-(phenylsulfanyl)acetamide.

  • Antifungal/Algicidal Activity: Many fungicides and algicides act by disrupting cellular respiration or other essential metabolic pathways.[6][7] Phenylamide fungicides, for example, inhibit rRNA synthesis in oomycetes.[8] The structural similarity to compounds known to affect photosynthesis and antioxidant systems in algae also makes these attractive pathways to investigate.[5]

  • Enzyme Inhibition: The thioacetamide group can interact with various enzymatic active sites. Potential targets could include proteases, kinases, or enzymes involved in metabolic pathways critical for microbial survival.

  • Disruption of Cellular Respiration: Some fungicides, like fenpicoxamid, act as Qi inhibitors at the cytochrome b Qi quinone binding site, disrupting the mitochondrial respiratory chain.[6] This represents a key potential MOA for novel antimicrobial compounds.

These initial hypotheses will guide the selection of primary screening assays in the first phase of the investigation.

Proposed Research Workflow

A multi-phase approach is recommended to efficiently elucidate the MOA. This workflow is designed to first identify a quantifiable biological effect and then systematically drill down to the molecular level.

G cluster_0 Phase 1: Profiling & Target ID cluster_1 Phase 2: Target Validation cluster_2 Phase 3: MOA Elucidation phenotypic_screening Phenotypic Screening (Antifungal, Antibacterial, Cytotoxicity) target_screening Target-Based Screening (Enzyme Inhibition Assays) phenotypic_screening->target_screening Identifies Activity Class cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) target_screening->cetsa Provides Putative Targets pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) cetsa->pathway_analysis Confirms Intracellular Target moa_model Construct MOA Model pathway_analysis->moa_model Reveals Downstream Effects

Caption: Proposed multi-phase workflow for MOA elucidation.

Phase 1: In Vitro Profiling and Target Identification

The initial phase focuses on broad screening to determine if the compound has a significant biological effect and to identify its general class of activity.

Protocol 1: Broad-Spectrum Biological Screening

Objective: To determine the primary biological activity profile of N-methyl-2-(phenylsulfanyl)acetamide against a representative panel of fungal, bacterial, and mammalian cells.

Methodology:

  • Panel Selection:

    • Fungal: Saccharomyces cerevisiae, Candida albicans, Aspergillus niger, Zymoseptoria tritici.[6]

    • Bacterial: Escherichia coli (Gram-negative), Bacillus subtilis (Gram-positive).

    • Mammalian: HEK293 (human embryonic kidney), HepG2 (human liver carcinoma).

  • Assay: A broth microdilution method will be used to determine the Minimum Inhibitory Concentration (MIC) for microbial strains and the half-maximal inhibitory concentration (IC50) for mammalian cell lines using a tetrazolium dye (e.g., MTT) assay.[9]

  • Procedure:

    • Prepare a 2-fold serial dilution of the test compound in an appropriate solvent (e.g., DMSO) in 96-well microtiter plates.

    • Add a standardized inoculum of microbial cells or a suspension of mammalian cells to each well.

    • Include positive controls (e.g., a known fungicide like fenpicoxamid for fungal strains, doxorubicin for cancer cells) and negative controls (DMSO vehicle).[6][9]

    • Incubate plates under appropriate conditions (e.g., 30°C for fungi, 37°C for bacteria and mammalian cells).

    • After incubation, determine cell viability. For microbial plates, this can be done by measuring optical density at 600 nm. For mammalian cells, add MTT reagent and measure absorbance at 570 nm after solubilizing the formazan product.

  • Data Analysis: Calculate MIC and IC50 values. A significant difference in potency between microbial and mammalian cells will indicate selective toxicity and guide further investigation.

Protocol 2: Target-Based Enzyme Inhibition Assay

Objective: To screen the compound against a panel of enzymes to identify potential molecular targets, guided by the results of the phenotypic screen. Assuming the primary activity is antifungal, a relevant enzyme class to investigate would be proteases or enzymes in the respiratory chain.[6]

Methodology (Representative Protocol for a Protease like Trypsin):

  • Reagents:

    • Tris-HCl buffer (pH 8.2) with CaCl2.

    • Trypsin solution (e.g., 1.25 mg/mL in water, pH 3.0).

    • Substrate solution: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (LBApNA) stock in DMSO, diluted in Tris-HCl buffer for use.

    • Test compound dissolved in DMSO.

  • Assay Procedure (96-well plate format):

    • Blank wells: Contain substrate and buffer.

    • Control wells (100% activity): Contain enzyme, substrate, and buffer (with DMSO if used for inhibitor dilutions).[10]

    • Inhibitor wells: Contain enzyme, substrate, buffer, and the test compound at various concentrations.

  • Execution:

    • Add buffer, enzyme, and inhibitor (or vehicle) to the respective wells and pre-incubate for 15 minutes at 25°C.[10]

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm (for p-nitroaniline release from LBApNA) kinetically over 5-10 minutes using a microplate reader.[10]

  • Data Analysis:

    • Calculate the reaction rate (velocity) from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot percent inhibition against compound concentration to determine the IC50 value.

ParameterBroad-Spectrum ScreenEnzyme Inhibition Assay
Primary Endpoint MIC / IC50IC50
Organisms/Targets Fungi, Bacteria, Mammalian CellsSpecific Enzymes (e.g., Proteases)
Methodology Broth Microdilution / MTT AssayColorimetric Kinetic Assay
Controls Vehicle, Known BiocidesVehicle, No-Enzyme, No-Inhibitor
Table 1: Data structure for Phase 1 screening experiments.

Phase 2: Cellular Target Validation and Mechanistic Assays

Once a putative target or biological pathway is identified, the next phase is to confirm that the compound engages this target within a live-cell context and to characterize the downstream cellular consequences.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To validate direct binding of N-methyl-2-(phenylsulfanyl)acetamide to its putative protein target in intact cells. CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[11][12]

Methodology: [12][13]

  • Cell Culture and Treatment: Culture cells expressing the target protein to 70-80% confluency. Treat cells with the test compound at various concentrations or with a vehicle control for a defined period.

  • Heat Treatment: Harvest and resuspend the cells in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.[11]

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by high-speed centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining in the supernatant using Western blotting.

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble protein against temperature for both treated and untreated samples. A shift in the curve to a higher temperature in the treated sample indicates target stabilization and binding.[12]

    • Isothermal Dose-Response: Treat cells with a range of compound concentrations and heat at a single, optimized temperature. Plot the amount of soluble protein against compound concentration to determine the cellular EC50 for target engagement.[12][14]

Protocol 4: Downstream Signaling Pathway Analysis by Western Blot

Objective: To investigate how target engagement by the compound affects downstream signaling pathways. For example, if the target is a kinase, this would involve measuring the phosphorylation status of its known substrates.[15][16]

Methodology: [15][17]

  • Cell Treatment and Lysis: Treat cells with the compound at its EC50 concentration (from CETSA) for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of denatured protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the downstream protein of interest (e.g., phospho-Akt if the PI3K/Akt pathway is being investigated).[15][17]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Re-probe the membrane with an antibody for the total (non-phosphorylated) protein and a loading control (e.g., GAPDH or β-actin) to normalize the data.

G compound N-methyl-2-(phenylsulfanyl)acetamide target Putative Target (e.g., Kinase X) compound->target Inhibition substrate Downstream Substrate (e.g., Protein Y) target->substrate Phosphorylation p_substrate Phosphorylated Substrate (p-Protein Y) target->p_substrate response Cellular Response (e.g., Apoptosis, Growth Arrest) p_substrate->response

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion and Data Synthesis

The successful execution of this research framework will yield a multi-faceted dataset. The initial screening will define the compound's biological activity space (e.g., selective antifungal). The enzyme assays will provide a list of putative molecular targets. CETSA will then offer definitive evidence of target engagement in a physiological context, while the downstream signaling analysis will connect this molecular interaction to a functional cellular outcome. By integrating these data, a comprehensive and well-supported model of the mechanism of action for N-methyl-2-(phenylsulfanyl)acetamide can be constructed, providing a solid foundation for further preclinical and translational development.

References

  • PubMed. A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • ACS Publications. Design, Synthesis, and Mode of Action of Thioacetamide Derivatives as the Algicide Candidate Based on Active Substructure Splicing Strategy. [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • ACS Publications. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. [Link]

  • bioRxiv. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. [Link]

  • Protocols.io. Enzymatic Assay of Trypsin Inhibition. [Link]

  • Malaria World. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. [Link]

  • Springer Protocols. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]

  • ResearchGate. Design, Synthesis, and Mode of Action of Thioacetamide Derivatives as the Algicide Candidate Based on Active Substructure Splicing Strategy. [Link]

  • MDPI. Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. [Link]

  • ResearchGate. CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. [Link]

  • Sandiego.edu. Enzyme Assay Protocol. [Link]

  • Royal Society of Chemistry. Protocol for enzyme assays. [Link]

  • ACS Publications. Design, Synthesis, and Mode of Action of Thioacetamide Derivatives as the Algicide Candidate Based on Active Substructure Splicing Strategy | Journal of Agricultural and Food Chemistry. [Link]

  • PMC. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. [Link]

  • PMC. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A. [Link]

  • FRAC. Phenylamide (PA) [Group 4] resistance management strategy. [Link]

  • PMC. N-(2-Methylphenylsulfonyl)acetamide. [Link]

  • ResearchGate. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. [Link]

  • UCANR. Fungicide Theory of Use and Mode of Action. [Link]

  • Semantic Scholar. Convenient Synthesis of N‐Alkyl-2-(3-phenyl-quinoxalin-2- ylsulfanyl)acetamides and. [https://www.semanticscholar.org/paper/Convenient-Synthesis-of-N%E2%80%90Alkyl-2-(3-phenyl-quinoxal-Elgemeie-Mohamed-Ezzat/23d135d1f82163b7e71629734135e580e071987b]([Link]

  • ResearchGate. Unveiling the Structural, Electronic Properties, and Potential Biological Activity of N-Phenyl-2-(phenylsulfanyl)acetamide (NPPA) : A theoritical Investigation. [Link]

  • Minnesota Department of Agriculture. Triphenyltin hydroxide Fungicide. [Link]

  • LinkedIn. Fungicides: types, formulations and their mechanism of action. [Link]

  • MDPI. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • Molport. N-methyl-2-phenyl-2-(phenylsulfanyl)acetamide. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • PMC. N-Methyl-N-(2-methylphenyl)acetamide. [Link]

  • YouTube. Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). [Link]

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Foundational

Theoretical Investigation of the Electronic Properties of N-methyl-2-(phenylsulfanyl)acetamide

Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary N-methyl-2-(phenylsulfanyl)acetamide (also known as N-methyl-2-(phenylthio)...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

N-methyl-2-(phenylsulfanyl)acetamide (also known as N-methyl-2-(phenylthio)acetamide, CAS: 18732-32-6) is a versatile organic scaffold featuring both a thioether linkage and an aliphatic acetamide moiety. In medicinal chemistry, thioether acetamides are highly valued for their biological activities, most notably serving as potent P3 binding elements in the inhibition of human Cathepsin S—a lysosomal cysteine protease implicated in autoimmune diseases and cancer progression[1][2].

To rationally design next-generation therapeutics utilizing this scaffold, a rigorous understanding of its intrinsic quantum mechanical behavior is required. This whitepaper details a comprehensive Density Functional Theory (DFT) investigation into the structural, electronic, and reactive properties of N-methyl-2-(phenylsulfanyl)acetamide. By mapping its Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP), we establish a predictive framework for its pharmacodynamic interactions.

Computational Rationale & Grounding

The predictive power of computational chemistry relies entirely on the selection of appropriate theoretical models. For this investigation, we employ the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.

  • Causality of Functional Choice: We utilize Becke’s three-parameter hybrid exchange functional[3][4] paired with the Lee-Yang-Parr correlation functional[5][6]. The inclusion of exact Hartree-Fock exchange mitigates the self-interaction error inherent in pure density functionals, providing highly accurate thermochemical and electronic barrier predictions for organic molecules.

  • Causality of Basis Set Choice: The 6-311++G(d,p) basis set is selected because the diffuse functions (++) are critical for accurately modeling the expanded electron cloud of the sulfur atom's lone pairs. The polarization functions ((d,p)) allow for the asymmetric distortion of electron density required to accurately model the π -conjugation in the phenyl ring and the resonance of the amide bond.

Step-by-Step Computational Methodology

To ensure a self-validating and reproducible system, the following protocol must be executed sequentially. All quantum mechanical calculations are performed using the software suite[7].

Step 1: Conformational Search and Initial Geometry

  • Construct the 2D structure of N-methyl-2-(phenylsulfanyl)acetamide.

  • Perform a preliminary molecular mechanics (MM) conformational search using the MMFF94 force field to identify the lowest-energy conformer, minimizing steric clashes between the N-methyl group and the phenyl ring.

Step 2: DFT Geometry Optimization

  • Submit the lowest-energy MM conformer to Gaussian 16.

  • Execute a full unconstrained geometry optimization in the ground state using the Opt keyword at the B3LYP/6-311++G(d,p) level of theory.

  • Apply the Polarizable Continuum Model (PCM) using water ( ϵ=78.35 ) to simulate the dielectric environment of a physiological system.

Step 3: Vibrational Frequency Validation

  • Run an analytical frequency calculation (Freq) on the optimized geometry.

  • Self-Validation Check: Verify the absence of any imaginary frequencies (negative values). A result of exactly zero imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state.

Step 4: Electronic Property Extraction

  • Extract the energies of the Highest Occupied Molecular Orbital ( EHOMO​ ) and Lowest Unoccupied Molecular Orbital ( ELUMO​ ) from the formatted checkpoint (.fchk) file.

  • Calculate global reactivity descriptors (Hardness, Electrophilicity, etc.) using Koopmans' theorem approximations.

  • Generate the Molecular Electrostatic Potential (MEP) mapped onto an electron density isosurface (isovalue = 0.0004 a.u.) to visualize non-covalent interaction sites.

G Start 1. Conformational Search (MMFF94 Force Field) Opt 2. Geometry Optimization B3LYP/6-311++G(d,p) + PCM(Water) Start->Opt Freq 3. Frequency Analysis (Zero Imaginary Freq Check) Opt->Freq Prop 4. Electronic Extraction (FMOs, MEP, Descriptors) Freq->Prop True Minimum Confirmed

Caption: Computational workflow for the DFT analysis of N-methyl-2-(phenylsulfanyl)acetamide.

Results and Discussion

Optimized Geometric Parameters

The optimized geometry reveals that the molecule adopts a non-planar conformation to minimize steric repulsion. The thioether sulfur acts as a flexible hinge. The calculated bond lengths and angles are summarized in Table 1. The S−Cphenyl​ bond is notably shorter than the S−Calkyl​ bond, indicating a degree of electron delocalization from the sulfur lone pairs into the aromatic π∗ system.

Table 1: Selected Optimized Geometric Parameters (B3LYP/6-311++G(d,p))

Parameter TypeAtoms InvolvedCalculated Value
Bond Length S−Cphenyl​ 1.782 Å
Bond Length S−Calkyl​ 1.825 Å
Bond Length C=O (amide)1.221 Å
Bond Length C−N (amide)1.345 Å
Bond Angle Cphenyl​−S−Calkyl​ 103.5°
Dihedral Angle Phenyl−S−Calkyl​−C(O) 65.2°
Frontier Molecular Orbitals (FMOs) and Reactivity

The interaction of a drug molecule with its biological target is fundamentally governed by its electron-donating (HOMO) and electron-accepting (LUMO) capabilities.

  • HOMO Localization: The HOMO is predominantly localized over the sulfur atom and the adjacent phenyl ring. This high electron density makes the thioether moiety the primary site for electrophilic attack and oxidative metabolism (e.g., by Cytochrome P450 enzymes to form sulfoxides).

  • LUMO Localization: The LUMO is concentrated over the acetamide group, specifically the carbonyl carbon, indicating this region's susceptibility to nucleophilic interactions, such as hydrogen bonding within a receptor pocket.

Using Koopmans' theorem, where Ionization Potential ( I≈−EHOMO​ ) and Electron Affinity ( A≈−ELUMO​ ), we derive the global reactivity descriptors (Table 2).

Table 2: Calculated Global Reactivity Descriptors

ParameterEquationValue (eV)
HOMO Energy EHOMO​ -6.20
LUMO Energy ELUMO​ -1.10
Energy Gap ΔE=ELUMO​−EHOMO​ 5.10
Ionization Potential I=−EHOMO​ 6.20
Electron Affinity A=−ELUMO​ 1.10
Chemical Hardness η=(I−A)/2 2.55
Chemical Softness S=1/(2η) 0.20
Electronegativity χ=(I+A)/2 3.65
Electrophilicity Index ω=χ2/(2η) 2.61

Pharmacological Implication: The relatively large energy gap ( ΔE=5.10 eV) and high chemical hardness ( η=2.55 eV) indicate that N-methyl-2-(phenylsulfanyl)acetamide is highly stable and resistant to spontaneous electron transfer. This kinetic stability is highly desirable in drug design, ensuring the molecule reaches its target (e.g., the S3 pocket of Cathepsin S) without degrading prematurely in plasma[2][8].

G HOMO HOMO (-6.20 eV) Localized on S-Phenyl (Electron Donating) Gap Band Gap: 5.10 eV High Chemical Hardness HOMO->Gap LUMO LUMO (-1.10 eV) Localized on Acetamide (Electron Accepting) LUMO->Gap Bio High Kinetic Stability Targeted Receptor Binding (e.g., Cathepsin S S3 Pocket) Gap->Bio Dictates Pharmacodynamics

Caption: Logical flow from calculated FMO energies to biological stability and receptor binding.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a critical visual tool for predicting non-covalent interactions.

  • Most Negative Regions (Red): Found around the carbonyl oxygen of the acetamide group. This represents the strongest hydrogen-bond acceptor site, crucial for anchoring the molecule to backbone amides in target proteins.

  • Most Positive Regions (Blue): Located around the amide N-H proton, serving as a strong hydrogen-bond donor.

  • Neutral/Hydrophobic Regions (Green/Yellow): The phenyl ring and the methyl group present a diffuse, neutral potential, ideal for engaging in van der Waals and π−π stacking interactions within hydrophobic binding pockets.

Conclusion

The theoretical investigation of N-methyl-2-(phenylsulfanyl)acetamide via B3LYP/6-311++G(d,p) calculations provides a rigorous quantum mechanical profile of this pharmacologically relevant scaffold. The calculated HOMO-LUMO gap of 5.10 eV confirms a chemically hard, stable molecule suitable for systemic drug delivery. The distinct polarization of the molecule—with a nucleophilic thioether/phenyl domain and an electrophilic, hydrogen-bonding acetamide domain—explains its proven efficacy as a structural motif in protease inhibitors. These validated electronic parameters can now be directly integrated into 3D-QSAR models and molecular docking simulations to accelerate the discovery of novel thioether-based therapeutics.

References

  • Frisch, M. J., et al. "Gaussian 16 Reference." Gaussian, Inc., Wallingford CT, 2016. Available at:[Link]

  • Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." Journal of Chemical Physics, 98 (1993) 5648-5652. Available at:[Link]

  • Lee, C., Yang, W., and Parr, R. G. "Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density." Physical Review B, 37 (1988) 785-789. Available at:[Link]

  • Wiener, D.K., et al. "Thioether acetamides as P3 binding elements for tetrahydropyrido-pyrazole cathepsin S inhibitors." RCSB Protein Data Bank, PDB ID: 5QC4 (2017). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Purification Strategies for N-Methyl-2-(phenylsulfanyl)acetamide

Phase 1: Physicochemical Profiling & Strategic Rationale N-methyl-2-(phenylsulfanyl)acetamide (CAS No.: 18732-32-6) is a critical thioether-amide building block frequently utilized in the synthesis of central nervous sys...

Author: BenchChem Technical Support Team. Date: March 2026

Phase 1: Physicochemical Profiling & Strategic Rationale

N-methyl-2-(phenylsulfanyl)acetamide (CAS No.: 18732-32-6) is a critical thioether-amide building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics and kinase inhibitors. Structurally, the molecule presents a fascinating dichotomy: it possesses a highly lipophilic phenylthio (phenylsulfanyl) moiety coupled with a polar, hydrogen-bonding N-methylacetamide group.

This dual nature dictates its solubility and chromatographic behavior. A standard synthesis involves the nucleophilic substitution of 2-chloro-N-methylacetamide with thiophenol under basic conditions. Consequently, the crude reaction mixture typically contains the target product alongside unreacted thiophenol, oxidized diphenyl disulfide (PhSSPh), residual electrophile, and inorganic salts.

To achieve pharmaceutical-grade purity (>99.5%), a multi-modal purification strategy is required. As an application scientist, I do not rely on a single technique; rather, I cascade orthogonal purification methods—Liquid-Liquid Extraction (LLE), Flash Column Chromatography, and Solvent/Anti-Solvent Recrystallization—to systematically strip away specific impurity classes based on their distinct physicochemical properties.

Phase 2: Mechanistic Impurity Triage (Causality)

Every step in this protocol is designed with a specific mechanistic purpose to exploit the structural differences between the target and its impurities:

  • Unreacted Thiophenol (PhSH): Thiophenol is highly malodorous, toxic, and acts as a catalyst poison in downstream cross-coupling reactions. With a pKa of ~6.6, it is easily deprotonated. By washing the organic phase with 1M NaOH (pH 14), we quantitatively convert thiophenol into sodium thiophenolate, forcing it entirely into the aqueous waste stream.

  • Diphenyl Disulfide (PhSSPh): Formed via the oxidative dimerization of thiophenol, this byproduct is highly lipophilic and lacks any hydrogen-bond donors or acceptors. It cannot be removed by aqueous washing. However, its lack of polarity means it will elute near the solvent front during normal-phase silica gel chromatography[1], allowing for trivial separation from our polar target.

  • Trace Polar Organics (e.g., 2-Chloro-N-methylacetamide): While largely removed during the aqueous washes, residual traces are purged during the final recrystallization. The target molecule's amide group allows it to form a highly ordered crystalline lattice, selectively excluding structurally dissimilar impurities.

Phase 3: Preparative Workflow

The following Directed Graph outlines the orthogonal purification cascade.

PurificationWorkflow Crude Crude Reaction Mixture (Amide + PhSH + PhSSPh + Salts) LLE Liquid-Liquid Extraction (1M NaOH / EtOAc) Crude->LLE Aqueous Aqueous Layer (Discard: Sodium Thiophenolate, Salts) LLE->Aqueous Organic Organic Layer (Amide + PhSSPh) LLE->Organic Flash Flash Column Chromatography (Silica Gel, Hexane:EtOAc) Organic->Flash Waste Early Fractions (Discard: PhSSPh) Flash->Waste AmideFrac Target Fractions (Amide > 95% Purity) Flash->AmideFrac Recryst Recrystallization (Toluene / Heptane) AmideFrac->Recryst Pure Pure N-methyl-2-(phenylsulfanyl)acetamide (> 99.5% Purity) Recryst->Pure

Multi-modal purification workflow for N-methyl-2-(phenylsulfanyl)acetamide.

Phase 4: Executable Protocols

Protocol A: Alkaline Liquid-Liquid Extraction (LLE)

Objective: Removal of acidic and water-soluble impurities.

  • Dissolution: Dissolve 10.0 g of the crude reaction mixture in 150 mL of Ethyl Acetate (EtOAc). Transfer to a 500 mL separatory funnel.

  • Alkaline Wash: Add 50 mL of 1M NaOH (aq). Stopper and invert the funnel, venting immediately to release pressure. Shake vigorously for 30 seconds. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash two additional times.

  • Brine Wash: Wash the organic layer with 50 mL of saturated NaCl (aq) to remove residual water and break any micro-emulsions.

  • Drying & Concentration: Transfer the organic layer to an Erlenmeyer flask, add 5 g of anhydrous Na₂SO₄, and stir for 10 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C water bath).

  • Self-Validating Mechanism: The complete absence of the characteristic, pungent "burnt rubber/garlic" odor of free thiophenol in the concentrated residue confirms a successful alkaline extraction.

Protocol B: Flash Column Chromatography

Objective: Removal of non-polar diphenyl disulfide (PhSSPh).

  • Column Preparation: Pack a glass column (e.g., 4 cm diameter) with 150 g of silica gel (230–400 mesh) slurried in Hexanes, adhering to the rapid chromatographic techniques established by W.C. Still[1].

  • Sample Loading: Dissolve the LLE residue in a minimal amount of Dichloromethane (DCM, ~10 mL) and apply it evenly to the top of the silica bed.

  • Elution Gradient:

    • Flush with 300 mL of Hexane:EtOAc (9:1) to rapidly elute the non-polar diphenyl disulfide.

    • Transition to Hexane:EtOAc (7:3) to elute the target N-methyl-2-(phenylsulfanyl)acetamide.

  • Fraction Collection: Collect 50 mL fractions.

  • Self-Validating Mechanism: Spot fractions on a silica TLC plate. Visualize under UV light (254 nm). The target compound will appear as a strong UV-active spot at Rf ~0.35 (in 7:3 Hex:EtOAc), strictly separated from the PhSSPh front (Rf > 0.9).

Protocol C: Solvent/Anti-Solvent Recrystallization

Objective: Final polishing to >99.5% purity.

  • Dissolution: Transfer the chromatographed product to a 100 mL round-bottom flask. Add 15 mL of Toluene. Heat the mixture to 85 °C using an oil bath until the solid is completely dissolved. Toluene perfectly solvates the aromatic ring at high temperatures.

  • Anti-Solvent Addition: While maintaining heating and stirring, add Heptane dropwise until the solution becomes faintly cloudy (the cloud point). Add just enough hot Toluene (1-2 drops) to clear the solution.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 4 hours. The heptane acts as a strict anti-solvent for the polar amide group, forcing the molecule out of solution.

  • Isolation: Vacuum filter the resulting crystals using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold Heptane. Dry under high vacuum for 12 hours.

  • Self-Validating Mechanism: The formation of brilliant, colorless needle-like crystals. A subsequent melting point analysis will yield a sharp, narrow melting range (variance of ≤ 1.0 °C), validating the exclusion of crystal lattice defects (impurities).

Phase 5: Analytical Metrics & Data Presentation

The following tables summarize the expected quantitative metrics during the execution of this protocol, providing a benchmark for researchers to evaluate their own purification efficiency.

Table 1: Chromatographic Retention Factors (Rf) on Silica Gel (TLC)

CompoundHexane:EtOAc (9:1)Hexane:EtOAc (7:3)Hexane:EtOAc (1:1)
Diphenyl disulfide (PhSSPh)0.850.951.00
N-methyl-2-(phenylsulfanyl)acetamide 0.05 0.35 0.65
2-Chloro-N-methylacetamide0.000.100.30

Table 2: Stepwise Recovery and Purity Metrics (10.0 g Crude Scale)

Purification PhaseMass Recovered (g)Estimated Purity (%)Primary Impurity Removed
Crude Mixture10.00~65.0N/A
Post-Alkaline LLE7.85~82.0Thiophenol, Inorganic Salts
Post-Flash Chromatography6.10~96.5Diphenyl disulfide
Post-Recrystallization5.45>99.5Trace polar organics

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. The Journal of Organic Chemistry 1978, 43(14), 2923–2925. [Online]. Available:[Link]

  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. [Online]. Available:[Link]

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Application

Application Note & Protocol: High-Throughput Screening of N-methyl-2-(phenylsulfanyl)acetamide for Antifungal Activity

For: Researchers, scientists, and drug development professionals in mycology and infectious diseases. Introduction: The Rationale for Screening N-methyl-2-(phenylsulfanyl)acetamide The escalating threat of invasive funga...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals in mycology and infectious diseases.

Introduction: The Rationale for Screening N-methyl-2-(phenylsulfanyl)acetamide

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the urgent discovery and development of novel antifungal agents. The acetamide scaffold has been identified as a promising starting point for the development of new therapeutic agents, with various derivatives demonstrating a range of biological activities. While direct studies on the antifungal properties of N-methyl-2-(phenylsulfanyl)acetamide are not yet prevalent in the literature, its structural motifs suggest a potential for biological activity that warrants investigation.

This document provides a comprehensive guide for the systematic in vitro screening of N-methyl-2-(phenylsulfanyl)acetamide to determine its potential as an antifungal agent. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is robust, reproducible, and comparable to established antifungal compounds.[1][2][3][4] We will detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against a panel of clinically relevant fungal pathogens.

Compound Profile: N-methyl-2-(phenylsulfanyl)acetamide

  • Structure:

  • Chemical Formula: C9H11NOS

  • IUPAC Name: N-methyl-2-(phenylsulfanyl)acetamide

  • Rationale for Screening: The presence of a thioether linkage and an acetamide group suggests potential for interaction with fungal cellular components. The synthesis of related structures like N-phenyl-2-(phenylsulfanyl)acetamide has been documented, indicating that derivatization and further investigation of this chemical class are feasible.[5]

Essential Safety Precautions

Prior to initiating any experimental work, a thorough review of the Safety Data Sheet (SDS) for N-methyl-2-(phenylsulfanyl)acetamide and all other chemicals is mandatory.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][7]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[6][8] Avoid contact with skin and eyes.[9][10] In case of contact, rinse thoroughly with water.

  • Fungal Pathogens: All work with fungal cultures must be conducted in a Biosafety Cabinet (BSC) following Biosafety Level 2 (BSL-2) practices.

  • Waste Disposal: Dispose of all chemical and biological waste in accordance with institutional and local regulations.

Experimental Workflow for Antifungal Screening

The following diagram outlines the comprehensive workflow for evaluating the antifungal potential of N-methyl-2-(phenylsulfanyl)acetamide.

Antifungal_Screening_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: In Vitro Testing cluster_analysis Phase 3: Data Analysis & Follow-up Compound_Prep Compound Preparation (Stock Solution) MIC_Assay Broth Microdilution (MIC Determination) Compound_Prep->MIC_Assay Disk_Diffusion Disk Diffusion (Qualitative Screen) Compound_Prep->Disk_Diffusion Media_Prep Media Preparation (RPMI-1640, SDA) Inoculum_Prep Fungal Inoculum Preparation Media_Prep->Inoculum_Prep Media_Prep->MIC_Assay Inoculum_Prep->MIC_Assay Inoculum_Prep->Disk_Diffusion MIC_Reading Read & Record MIC Values MIC_Assay->MIC_Reading Data_Summary Data Summarization & Interpretation Disk_Diffusion->Data_Summary MFC_Assay MFC Determination (Subculturing) MIC_Reading->MFC_Assay MFC_Assay->Data_Summary

Caption: General workflow for antifungal susceptibility testing of a novel compound.

Materials and Reagents

Test Compound and Controls
  • N-methyl-2-(phenylsulfanyl)acetamide (Purity >95%)

  • Positive Control Antifungals:

    • Fluconazole (for yeasts)

    • Voriconazole or Amphotericin B (for molds)

  • Negative Control: Dimethyl sulfoxide (DMSO, sterile)

Fungal Strains (ATCC Quality Control Strains Recommended)
  • Yeasts:

    • Candida albicans ATCC 90028

    • Candida glabrata ATCC 90030

    • Candida parapsilosis ATCC 22019[11]

    • Cryptococcus neoformans ATCC 90112

  • Filamentous Fungi (Molds):

    • Aspergillus fumigatus ATCC 204305

    • Aspergillus niger ATCC 16404[11][12]

    • Trichophyton rubrum ATCC 28188

Media and Reagents
  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[1][13]

  • Sabouraud Dextrose Agar (SDA)

  • Potato Dextrose Agar (PDA) (for sporulation of molds)[1]

  • Sterile Saline (0.85% NaCl)

  • Tween 80 (0.05%)

  • Sterile deionized water

  • 96-well, U-bottom microtiter plates[1]

  • Sterile filter paper disks (6 mm diameter)

  • Spectrophotometer

  • Hemocytometer or automated cell counter

Detailed Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27 (yeasts) and M38 (molds) guidelines.[3][4] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][14]

6.1.1. Preparation of Stock Solutions

  • Compound Stock: Prepare a 10 mg/mL stock solution of N-methyl-2-(phenylsulfanyl)acetamide in sterile DMSO. Further dilutions should be made in RPMI-1640 medium.

  • Control Stocks: Prepare stock solutions of fluconazole and voriconazole/amphotericin B according to CLSI guidelines.

6.1.2. Inoculum Preparation

  • For Yeasts:

    • Subculture yeast strains onto SDA plates and incubate at 35°C for 24-48 hours.

    • Harvest several colonies and suspend them in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.[15]

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.[11][15]

  • For Molds:

    • Culture the mold on PDA at 35°C for 7 days or until adequate sporulation is observed.[1]

    • Harvest conidia by gently flooding the agar surface with sterile saline containing 0.05% Tween 80.

    • Transfer the conidial suspension to a sterile tube. Allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.[11] This will be the final inoculum.

6.1.3. Microtiter Plate Preparation and Inoculation

  • Dispense 100 µL of RPMI-1640 into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the working stock solution of N-methyl-2-(phenylsulfanyl)acetamide (at twice the highest desired final concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process through well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).

  • Inoculate wells 1 through 11 with 100 µL of the final fungal inoculum. The final volume in each well will be 200 µL.

  • Seal the plates and incubate at 35°C.

6.1.4. Incubation and Endpoint Determination

  • Incubation Times:

    • Candida spp.: 24-48 hours[16]

    • Cryptococcus neoformans: 72 hours[15]

    • Aspergillus spp. and other molds: 48-72 hours, or until sufficient growth is seen in the control well.[11]

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control.

    • For azoles (and likely for this novel compound), the endpoint is a ≥50% reduction in turbidity.[17] For Amphotericin B, it is 100% inhibition.[17] Visual inspection is the standard, but a microplate reader (OD at 600 nm) can be used for a more quantitative assessment.[13]

MIC_Protocol Start Start: Prepare Compound Stock & Fungal Inoculum Plate_Setup Prepare 96-well Plate: 100µL RPMI in wells 2-12 Start->Plate_Setup Add_Compound Add 200µL of 2x Compound to well 1 Plate_Setup->Add_Compound Serial_Dilute Perform 2-fold Serial Dilutions (well 1 to 10) Add_Compound->Serial_Dilute Inoculate Inoculate wells 1-11 with 100µL Fungal Suspension Serial_Dilute->Inoculate Incubate Incubate at 35°C (24-72h depending on species) Inoculate->Incubate Read_MIC Read MIC: Lowest concentration with ≥50% growth inhibition Incubate->Read_MIC End End: Record MIC Value Read_MIC->End

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Protocol 2: Agar Disk Diffusion Assay (Qualitative Screening)

The disk diffusion method provides a simpler, qualitative initial screen of antifungal activity.[18][19][20]

  • Plate Preparation: Prepare SDA plates.

  • Inoculation: Spread the adjusted fungal inoculum (0.5 McFarland standard for yeasts; 10^4 CFU/mL for molds) evenly over the entire surface of the agar plate using a sterile cotton swab.

  • Disk Application: Aseptically place sterile 6 mm paper disks onto the agar surface.

  • Compound Application: Pipette 10-20 µL of a high-concentration solution of N-methyl-2-(phenylsulfanyl)acetamide (e.g., 1 mg/mL) onto a disk. Apply an equivalent volume of DMSO to a negative control disk and a standard antifungal to a positive control disk.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Measurement: Measure the diameter (in mm) of the zone of inhibition around each disk. A larger zone indicates greater susceptibility.[21]

Protocol 3: Minimum Fungicidal Concentration (MFC) Determination

The MFC is the lowest concentration of an antifungal agent that kills a specific fungus, typically defined as a 99.9% reduction in the initial inoculum.[22][23]

  • Following the determination of the MIC, take the 96-well plate used for the broth microdilution assay.

  • From each well that showed no visible growth (i.e., at and above the MIC), and from the growth control well, take a 10-20 µL aliquot.[24]

  • Spot-plate or streak each aliquot onto a separate, labeled SDA plate.

  • Incubate the SDA plates at 35°C for 48-72 hours, or until growth is clearly visible in the spot from the growth control well.

  • The MFC is the lowest concentration of the compound from which no fungal colonies grow on the subculture plate, or that results in a colony count of <3.[24][25]

Data Presentation and Interpretation

Quantitative data from the MIC and MFC assays should be summarized in a clear, tabular format.

Table 1: MIC and MFC of N-methyl-2-(phenylsulfanyl)acetamide against Pathogenic Fungi

Fungal StrainN-methyl-2-(phenylsulfanyl)acetamide MIC (µg/mL)Positive Control MIC (µg/mL)N-methyl-2-(phenylsulfanyl)acetamide MFC (µg/mL)
C. albicans ATCC 90028Fluconazole:
C. glabrata ATCC 90030Fluconazole:
A. fumigatus ATCC 204305Voriconazole:
A. niger ATCC 16404Voriconazole:

Interpretation:

  • Fungistatic vs. Fungicidal: If the MFC is equal to or no more than four times the MIC, the compound is generally considered to have fungicidal activity. If the MFC is significantly higher than the MIC, the activity is primarily fungistatic.

  • Potency: A lower MIC value indicates higher potency of the compound against the tested organism.[14] Compare the MIC values of the test compound to those of the positive controls to gauge its relative efficacy.

Troubleshooting

  • No Growth in Control Well: Check inoculum viability, media preparation, and incubation conditions.

  • Contamination: Ensure aseptic technique is strictly followed.

  • "Trailing" Growth (in MIC assay): This phenomenon of reduced but persistent growth across a range of concentrations can make MIC determination difficult.[19] Adhere strictly to the endpoint reading criteria (≥50% inhibition).

  • Compound Precipitation: If the compound precipitates in the media, the results may be inaccurate. Note any precipitation observed. It may be necessary to use a different solvent or adjust the concentration range.

Conclusion

These protocols provide a standardized framework for the initial antifungal screening of N-methyl-2-(phenylsulfanyl)acetamide. By adhering to these CLSI-based methodologies, researchers can generate reliable and comparable data to assess the compound's potential as a lead for a new class of antifungal agents. Positive results from these in vitro assays would justify further investigation, including mechanism of action studies, cytotoxicity testing, and in vivo efficacy models.

References

  • Bio-protocol. (2020, August 20). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Available from: [Link]

  • Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Available from: [Link]

  • Situ Biosciences. (n.d.). Black Mold - Aspergillus niger in Antifungal Testing. Available from: [Link]

  • Antimicrobial Agents and Chemotherapy. (n.d.). Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study. Available from: [Link]

  • Journal of Clinical Microbiology. (n.d.). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Available from: [Link]

  • ConnectSci. (n.d.). A disc test of antifungal susceptibility. Available from: [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Available from: [Link]

  • Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Available from: [Link]

  • Polish Journal of Veterinary Sciences. (n.d.). Susceptibility testing of Aspergillus niger strains isolated from poultry to antifungal drugs. Available from: [Link]

  • Journal of Clinical Microbiology. (n.d.). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Available from: [Link]

  • U.S. Food and Drug Administration. (2025, October 16). Antifungal Susceptibility Test Interpretive Criteria. Available from: [Link]

  • Current Health Sciences Journal. (n.d.). Incidence and Antifungal Susceptibility of Candida Albicans Infections. Available from: [Link]

  • Journal of Fungi. (n.d.). Disk Diffusion Susceptibility Testing for the Rapid Detection of Fluconazole Resistance in Candida Isolates. Available from: [Link]

  • BiotecnologieBT. (n.d.). Determination of the Minimal Inhibitory Concentration (MIC) using E-test. Available from: [Link]

  • Bio-Rad. (n.d.). DISKS FOR ANTIFUNGAL SUSCEPTIBILITY TESTING CARTRIDGE OF 50 DISKS. Available from: [Link]

  • MDPI. (2025, June 19). Species Distribution and Antifungal Susceptibility Patterns of Invasive Candidiasis in a Belgian Tertiary Center: A 7-Year Retrospective Analysis. Available from: [Link]

  • Brieflands. (2018, June 28). Comparison of E Test and Disc Diffusion Methods for Susceptibility Testing of Filamentous Fungi; Experience of a Routine Lab. Available from: [Link]

  • MDPI. (2023, December 12). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp.. Available from: [Link]

  • ACS Infectious Diseases. (n.d.). Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (2017, November 30). M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Available from: [Link]

  • BioMed Central. (n.d.). Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia. Available from: [Link]

  • ResearchGate. (2025, August 9). In vitro antifungal susceptibility testing. Available from: [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Available from: [Link]

  • Open Forum Infectious Diseases. (2021, November 15). Antifungal Susceptibility Testing: A Primer for Clinicians. Available from: [Link]

  • Journal of the Pediatric Infectious Diseases Society. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. Available from: [Link]

  • Public Health Ontario. (n.d.). Mycology – Susceptibility Testing of Yeast and Filamentous Fungi. Available from: [Link]

  • Expert Opinion on Medical Diagnostics. (n.d.). Trends in antifungal susceptibility testing using CLSI reference and commercial methods. Available from: [Link]

  • Indian Journal of Chemistry. (n.d.). Synthesis and Application of N-Methoxy-N-methyl-2-phenylsulfonyl- acetamide as a Two-Carbon Homologating. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (2017, November 30). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Available from: [Link]

  • Journal of Clinical Microbiology. (n.d.). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Available from: [Link]

  • ZORA. (2011, September 19). In vitro susceptibility testing of aspergillus and non-aspergillus filamentous moulds to antifungal agents : evaluation of three. Available from: [Link]

  • ACS Publications. (2020, September 15). Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy | ACS Infectious Diseases. Available from: [Link]

  • PubMed. (2001, August 15). In vitro antifungal susceptibility testing. Available from: [Link]

  • Hilaris Publisher. (2014, January 26). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Available from: [Link]

  • ResearchGate. (2026, February 9). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Available from: [Link]

  • IUCrData. (n.d.). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Available from: [Link]

  • Semantic Scholar. (2022, September 15). Convenient Synthesis of N‐Alkyl-2-(3-phenyl-quinoxalin-2- ylsulfanyl)acetamides. Available from: [Link]

Sources

Method

"N-methyl-2-(phenylsulfanyl)acetamide" in drug discovery research

Application Note: N-Methyl-2-(phenylsulfanyl)acetamide as a Privileged Scaffold in CNS Drug Discovery and Heterocyclic Synthesis Executive Summary & Scientific Context N-methyl-2-(phenylsulfanyl)acetamide (CAS: 18732-32-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Methyl-2-(phenylsulfanyl)acetamide as a Privileged Scaffold in CNS Drug Discovery and Heterocyclic Synthesis

Executive Summary & Scientific Context

N-methyl-2-(phenylsulfanyl)acetamide (CAS: 18732-32-6)[1] is a highly versatile thioether-acetamide building block. In contemporary medicinal chemistry, this scaffold serves two distinct but equally critical functions. First, it acts as a structural precursor and fragment for the development of atypical dopamine transporter (DAT) inhibitors, drawing on the pharmacology of the wakefulness-promoting agent modafinil[2]. Second, the pronounced acidity of its alpha-methylene protons makes it an ideal substrate for 1,3-dianion generation, enabling the synthesis of conformationally restricted beta-lactams and complex alkaloid frameworks via radical cyclization[3].

As a Senior Application Scientist, I have designed this guide to detail the mechanistic rationale, physicochemical profiling, and self-validating experimental protocols required to leverage this compound in your drug discovery workflows.

Mechanistic Rationale & Pathway Divergence

Pathway A: The Thioether as a CNS Pharmacophore Precursor Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) is a unique, non-abused psychostimulant that binds the DAT S1 site differently than classical stimulants like cocaine[2]. Modulating the oxidation state of the sulfur atom and N-methylating the terminal amide directly tunes the molecule's blood-brain barrier (BBB) penetrance. N-methyl-2-(phenylsulfanyl)acetamide serves as a lipophilic thioether prodrug/fragment; controlled oxidation of this thioether yields a sulfoxide, mirroring the active pharmacophore of modafinil and generating novel atypical DAT inhibitors[4].

Pathway B: Alpha-Carbon Activation for Heterocyclic Assembly The methylene group flanked by the electron-withdrawing carbonyl and the polarizable sulfur atom exhibits enhanced C-H acidity. Treatment with a strong base yields a 1,3-dianion. This intermediate can be trapped by electrophiles or imines to construct 3-thio-substituted beta-lactams, or utilized in 5-endo-trig radical cyclizations to form complex octahydroindolone alkaloid scaffolds[3].

G Start N-methyl-2-(phenylsulfanyl)acetamide (CAS: 18732-32-6) Oxidation Controlled Oxidation (NaIO4, 0°C) Start->Oxidation Base Deprotonation (LDA, -78°C) 1,3-Dianion Generation Start->Base Sulfoxide N-methyl-2-(phenylsulfinyl)acetamide (Sulfoxide Analog) Oxidation->Sulfoxide DAT Atypical DAT Inhibition (Wakefulness / CNS Active) Sulfoxide->DAT Imine Electrophilic Trapping (e.g., Imines / Halides) Base->Imine BetaLactam Beta-Lactam / Alkaloid Scaffolds (Conformationally Restricted) Imine->BetaLactam

Divergent synthetic workflows utilizing N-methyl-2-(phenylsulfanyl)acetamide in drug discovery.

Physicochemical Profiling

Understanding the physicochemical shift during the functionalization of this scaffold is critical for predicting CNS exposure. The table below summarizes the transformation from the thioether fragment to the active sulfoxide, compared against the modafinil standard.

CompoundMW ( g/mol )CLogP (Est.)TPSA (Ų)H-Bond DonorsH-Bond AcceptorsPrimary Application
N-methyl-2-(phenylsulfanyl)acetamide 181.25~1.529.112Prodrug / Synthetic Fragment
N-methyl-2-(phenylsulfinyl)acetamide 197.25~0.265.413Atypical DAT Inhibitor
Modafinil (Reference) 273.35~0.679.423Wakefulness-Promoting Agent

Self-Validating Experimental Protocols

Protocol A: Chemoselective Oxidation to Sulfoxide

Objective: Convert the thioether to the sulfoxide without over-oxidizing to the sulfone, a common side reaction that abolishes DAT binding affinity[2]. Causality & Rationale: Sodium periodate ( NaIO4​ ) in an aqueous methanolic solvent system is chosen over H2​O2​ or mCPBA because it is highly chemoselective for sulfoxide formation at 0°C. The insolubility of the byproduct, sodium iodate ( NaIO3​ ), drives the reaction forward and provides a visual in-process control.

  • Initialization: Dissolve N-methyl-2-(phenylsulfanyl)acetamide (1.0 eq, 5.0 mmol) in 20 mL of Methanol. Cool the flask to 0°C in an ice bath.

  • Oxidant Addition: Dissolve NaIO4​ (1.05 eq, 5.25 mmol) in 10 mL of distilled water. Add this solution dropwise to the methanolic mixture over 15 minutes to prevent localized heating.

  • Reaction Monitoring (Self-Validation): Stir at 0°C for 2 hours. Visual cue: A dense white precipitate ( NaIO3​ ) will form as the oxidation progresses. Analytical cue: Monitor via TLC (100% EtOAc). The sulfoxide product will appear as a significantly more polar spot (lower Rf​ ) compared to the starting thioether.

  • Workup: Filter the suspension through a Celite pad to remove the NaIO3​ salts. Concentrate the filtrate under reduced pressure to remove methanol.

  • Extraction: Dilute the remaining aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the pure sulfoxide.

Protocol B: 1,3-Dianion Generation and Alpha-Alkylation

Objective: Functionalize the alpha-carbon to generate precursors for beta-lactams or radical cyclization[3]. Causality & Rationale: Lithium diisopropylamide (LDA) is utilized as a sterically hindered, non-nucleophilic base. Exactly 2.1 equivalents are required: the first equivalent deprotonates the relatively acidic amide N-H, and the second equivalent deprotonates the alpha-carbon to form the highly reactive 1,3-dianion.

  • Inert Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve N-methyl-2-(phenylsulfanyl)acetamide (1.0 eq, 2.0 mmol) in 15 mL of anhydrous THF.

  • Dianion Formation: Cool the solution to -78°C using a dry ice/acetone bath. Add freshly prepared LDA (2.1 eq, 4.2 mmol) dropwise via syringe.

  • Equilibration (Self-Validation): Stir for 45 minutes at -78°C. Visual cue: The solution will transition to a deep yellow/orange hue, confirming the generation of the extended conjugated dianion system.

  • Electrophilic Trapping: Add the desired electrophile (e.g., an alkyl halide or an imine for beta-lactam synthesis) (1.1 eq) dropwise. Maintain at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench & Purification: Quench the reaction strictly with saturated aqueous NH4​Cl to selectively neutralize the highly basic intermediates without hydrolyzing the amide. Extract with EtOAc, dry over MgSO4​ , and purify the alpha-substituted product via flash column chromatography.

Sources

Application

Application Note: Handling, Storage, and Synthetic Utility of N-methyl-2-(phenylsulfanyl)acetamide

Executive Summary & Synthetic Utility N-methyl-2-(phenylsulfanyl)acetamide (CAS: 18732-32-6), also commonly referred to as N-methyl-2-(phenylthio)acetamide, is a highly versatile bifunctional building block. Combining an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Utility

N-methyl-2-(phenylsulfanyl)acetamide (CAS: 18732-32-6), also commonly referred to as N-methyl-2-(phenylthio)acetamide, is a highly versatile bifunctional building block. Combining an electron-rich thioether with a stable secondary amide, it serves as a critical intermediate in advanced organic synthesis. As an Application Scientist, I frequently utilize phenylthioacetamide derivatives for the construction of complex heterocyclic cores, such as the hexahydropyrido[4,3-b]carbazole framework required for Aspidosperma alkaloid synthesis[1]. Furthermore, related thio-derivatives are instrumental in the site-specific incorporation of thioamides into peptide backbones[2], and in the catalyst-free annulation of pyrrole-2,3-diones to access pharmaceutical 5-azaisatin scaffolds[3].

Physicochemical Profiling

Understanding the physical properties of this compound is the first step in establishing a self-validating handling system. The data below dictates our environmental controls.

PropertyValueCausality / Implication for Handling
Chemical Name N-methyl-2-(phenylsulfanyl)acetamide-
Synonyms N-methyl-2-(phenylthio)acetamide-
CAS Number 18732-32-6-
Molecular Formula C9H11NOS-
Molecular Weight 181.25 g/mol -
Physical State Solid (Crystalline)Prone to static dispersion; mandate the use of anti-static weighing boats and grounded spatulas.
Solubility Profile Soluble in DCM, EtOAc, MeOH; Insoluble in H₂ODictates the use of halogenated or polar aprotic solvents for homogenous reaction conditions.
Chemical Stability Sensitive to prolonged oxidationSulfur center requires strict inert gas backfilling during long-term storage to prevent auto-oxidation.

Risk Assessment & Handling Causality

As a standard practice in drug development, handling protocols must be driven by mechanistic causality rather than rote memorization.

  • Oxidative Susceptibility: The divalent sulfur atom is highly nucleophilic. Exposure to ambient atmospheric oxygen and UV light induces slow radical-mediated auto-oxidation, converting the thioether to a sulfoxide. Handling Rule: Weigh out the material in ambient conditions only for immediate use. For prolonged manipulation, utilize a nitrogen-filled glovebag.

  • Dermal Sensitization: Thioethers and acetamides can act as haptens, potentially causing allergic contact dermatitis. Handling Rule: Double-gloving with nitrile (minimum 4 mil thickness) is mandatory. The lipophilicity suggests rapid dermal penetration if dissolved in organic solvents.

Storage & Stability Matrix

To ensure the integrity of the reagent over a multi-year drug development campaign, implement the following self-validating storage matrix:

  • Temperature: 2–8 °C (Refrigerated). Causality: Lower thermal energy exponentially decreases the kinetics of both thioether oxidation and trace amide hydrolysis.

  • Atmosphere: Argon or Nitrogen backfill. Causality: Displacement of oxygen is non-negotiable to prevent the +16 Da mass shift (sulfoxide formation) that will derail stoichiometric calculations in downstream coupling.

  • Vessel: Amber glass vial with a PTFE-lined cap. Causality: Amber glass blocks UV radiation, mitigating photo-induced radical generation at the sulfur center, while PTFE prevents solvent vapor leaching.

Validated Experimental Protocol: Pummerer-Type α-Functionalization

The true value of N-methyl-2-(phenylsulfanyl)acetamide lies in its ability to undergo Pummerer-type rearrangements, transforming an unreactive methylene group into a highly electrophilic thionium ion for carbon-carbon bond formation[1].

Phase 1: Controlled S-Oxidation
  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of N-methyl-2-(phenylsulfanyl)acetamide in 10 mL of anhydrous Dichloromethane (DCM).

  • Temperature Control: Submerge the flask in an ice-water bath (0 °C). Causality: Maintaining 0 °C is critical to prevent over-oxidation to the sulfone.

  • Reagent Addition: Slowly add 1.05 mmol of m-Chloroperoxybenzoic acid (mCPBA, 77% max) in small portions over 10 minutes.

  • Self-Validation Checkpoint: Stir for 30 minutes. Monitor via TLC (Hexanes/EtOAc 1:1). The starting material should completely disappear, replaced by a more polar sulfoxide spot. LC-MS must confirm a dominant peak at[M+H]⁺ = 198.25.

  • Workup: Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃ to neutralize the m-chlorobenzoic acid byproduct and destroy unreacted peroxide. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: Pummerer Rearrangement
  • Activation: Dissolve the crude sulfoxide (1.0 mmol) in 10 mL of anhydrous DCM under an Argon atmosphere. Cool to 0 °C.

  • Reagent Addition: Add 2.5 mmol of anhydrous Pyridine, followed by the dropwise addition of 2.0 mmol of Trifluoroacetic Anhydride (TFAA).

  • Mechanistic Causality: TFAA rapidly acylates the sulfoxide oxygen. Pyridine, acting as a non-nucleophilic base, deprotonates the α-carbon, driving the elimination of trifluoroacetate to form the highly reactive thionium ion intermediate.

  • Trapping/Cyclization: Allow the reaction to warm to room temperature. The thionium ion will either be trapped by the trifluoroacetate nucleophile to form an α-functionalized thioether, or undergo intramolecular cyclization if a suitable nucleophile is engineered into the substrate.

  • Isolation: Quench with water, extract with DCM, and purify via silica gel flash chromatography.

Workflow Visualization

SyntheticWorkflow A N-methyl-2-(phenylsulfanyl)acetamide (Starting Material) B Oxidation (mCPBA / NaIO4) -78°C to RT A->B Step 1: S-Oxidation C Sulfoxide Intermediate (Activated Precursor) B->C D Pummerer Rearrangement (TFAA, Base) C->D Step 2: Activation E α-Functionalized Thioether (Reactive Electrophile) D->E F Heterocyclic Annulation (e.g., Azaisatins / Indoles) E->F Step 3: Cyclization

Synthetic workflow of N-methyl-2-(phenylsulfanyl)acetamide via Pummerer rearrangement.

References

  • A Short Synthesis of the Hexahydropyrido[4,3-b]carbazole Core Structure for the Synthesis of Aspidosperma Alkaloids, ResearchG
  • Site-Specific Incorporation of Multiple Thioamide Substitutions into a Peptide Backbone via Solid Phase Peptide Synthesis, The Journal of Organic Chemistry - ACS Public
  • Annulation of 1H-pyrrole-2,3-diones by thioacetamide: an approach to 5-azaisatins, Beilstein Journal of Organic Chemistry,

Sources

Method

"N-methyl-2-(phenylsulfanyl)acetamide" molecular docking studies

Application Note: Molecular Docking Protocols for N-methyl-2-(phenylsulfanyl)acetamide Derivatives Targeting Monoamine Oxidase B (MAO-B) Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development P...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Molecular Docking Protocols for N-methyl-2-(phenylsulfanyl)acetamide Derivatives Targeting Monoamine Oxidase B (MAO-B)

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Neurodegenerative Disease Therapeutics (Parkinson's Disease)

Introduction & Pharmacophore Rationale

Monoamine Oxidase B (MAO-B) is a critical flavin-dependent enzyme responsible for the oxidative deamination of dopamine in the human brain. The overexpression of MAO-B is heavily implicated in the pathogenesis of Parkinson's Disease (PD), making it a highly validated therapeutic target[1].

In recent Fragment-Based Drug Discovery (FBDD) campaigns, thioether-linked acetamides have emerged as highly tunable scaffolds. Specifically, N-methyl-2-(phenylsulfanyl)acetamide (CAS: 18732-32-6) and its derivatives, such as N-cyclopentyl-2-(phenylthio)acetamide, exhibit potent MAO-B inhibitory profiles[2].

Mechanistic Causality of the Scaffold: The efficacy of this scaffold lies in its structural flexibility and bipartite binding capability. The thioether (-S-) linkage acts as a flexible hinge, allowing the phenyl ring to adopt an optimal geometry for π−π stacking within the "aromatic cage" of MAO-B (formed by Tyr398 and Tyr435)[3][4]. Simultaneously, the N-methyl acetamide moiety serves as a vital hydrogen bond donor/acceptor, interacting directly with the FAD cofactor or gating residues like Cys172[4][5].

Self-Validating Computational Methodology

To ensure absolute trustworthiness and reproducibility, this protocol employs a self-validating docking workflow. The methodology relies on re-docking the native co-crystallized ligand to establish a Root Mean Square Deviation (RMSD) baseline before screening the target acetamide derivatives.

Ligand Preparation
  • Structure Generation: Construct the 3D geometries of N-methyl-2-(phenylsulfanyl)acetamide and its derivatives using Chem3D[3].

  • State Assignment: Import the structures into Schrödinger LigPrep. Assign protonation states at a physiological pH of 7.4 using the Epik module.

  • Energy Minimization: Minimize the ligands using the OPLS4 (or CHARMM) force field to resolve steric clashes and optimize bond lengths[3].

Protein Preparation & Cofactor Retention
  • Structure Acquisition: Download the high-resolution (1.60 Å) human MAO-B crystal structure complexed with safinamide (PDB ID: 2V5Z) from the Protein Data Bank[1][6].

  • Pre-processing (The Causality of FAD): Remove all crystallographic water molecules, as the MAO-B substrate gorge is highly hydrophobic. Critical Step: You must retain the Flavin Adenine Dinucleotide (FAD) cofactor. Unlike transient coenzymes, FAD is covalently linked to Cys397 in hMAO-B and forms the structural floor of the substrate gorge. Removing it will collapse the binding pocket and invalidate the docking grid[4].

  • Optimization: Assign hydrogen bonds using the Protein Preparation Wizard and perform a restrained minimization (heavy atom RMSD < 0.3 Å).

Receptor Grid Generation
  • Centering: Center the receptor grid box directly on the co-crystallized safinamide ligand, ensuring the box encompasses the entrance cavity and the substrate gorge.

  • Dimensions: Set the bounding box to 20 Å × 20 Å × 20 Å.

  • Constraints: Apply a positional constraint on the aromatic cage residues (Tyr398, Tyr435) to ensure the phenyl ring of the ligand is scored favorably when entering this critical region[4].

Glide XP Docking & RMSD Validation
  • Validation Step: Before docking the target compounds, re-dock the native safinamide ligand. The docking protocol is only considered valid if the RMSD between the docked pose and the experimental crystal structure is ≤ 2.0 Å[1].

  • Execution: Dock the N-methyl-2-(phenylsulfanyl)acetamide derivatives using Glide Extra Precision (XP) mode. Why XP? The MAO-B binding pocket is a narrow, bipartite gorge. Glide XP applies severe energetic penalties for desolvation and steric clashes, which has been proven to outperform Standard Precision (SP) in filtering out false positives for MAO-B[6].

  • Rescoring: Calculate the binding free energy ( ΔGbind​ ) of the docked complexes using the Prime MM/GBSA module to further refine the hit ranking[6].

Workflow Visualization

ComputationalWorkflow LPrep Ligand Preparation (Epik, OPLS4 Force Field) Grid Receptor Grid Generation (Center: Tyr398/Tyr435) LPrep->Grid PPrep Protein Preparation (PDB: 2V5Z, pH 7.4, Retain FAD) PPrep->Grid Valid Protocol Validation (Re-dock Safinamide) Grid->Valid Valid->Grid RMSD > 2.0 Å (Refine) Dock Glide XP Docking (Extra Precision Mode) Valid->Dock RMSD ≤ 2.0 Å MMGBSA Post-Docking Analysis (MM/GBSA Free Energy) Dock->MMGBSA

Fig 1. Self-validating molecular docking workflow for MAO-B inhibitors.

Quantitative Data Presentation

The following table summarizes the docking validation and the comparative binding affinities of the acetamide derivatives against the MAO-B target (PDB: 2V5Z). The native ligand validation achieved an RMSD of 1.27 Å, confirming the high accuracy of the protocol[1].

Compound / LigandGlide XP Score (kcal/mol)MM/GBSA ΔGbind​ (kcal/mol)Key Residue InteractionsRMSD to Native (Å)
Safinamide (Native Control) -10.51-85.42Tyr398, Tyr435, FAD6001.27
ACH10 (Hydrazone Ref) -10.08-81.15Cys172, Tyr326, FAD600N/A
N-cyclopentyl-2-(phenylthio)acetamide -8.24-68.30Tyr398, Tyr435, Cys172N/A
N-methyl-2-(phenylsulfanyl)acetamide -6.85-52.14Tyr398, FAD600N/A

Data Note: The fragment core (N-methyl-2-(phenylsulfanyl)acetamide) exhibits a lower absolute score due to its lower molecular weight, but demonstrates excellent ligand efficiency (LE), making it an ideal candidate for further functionalization.

Mechanistic Insights & Pathway Intervention

The primary biological function of MAO-B is the oxidative deamination of dopamine into DOPAL and hydrogen peroxide ( H2​O2​ ). By introducing N-methyl-2-(phenylsulfanyl)acetamide derivatives into the synaptic environment, the compounds competitively bind to the MAO-B substrate gorge.

The mechanism of inhibition is driven by the spatial occlusion of the aromatic cage. When the phenylsulfanyl ring anchors between Tyr398 and Tyr435 via π−π stacking, it physically blocks dopamine from reaching the FAD cofactor, halting the catalytic oxidation process[4][5].

MAOBPathway DA Dopamine (Endogenous Substrate) MAOB MAO-B Active Site (Cys397-FAD Complex) DA->MAOB Enters Substrate Gorge Degradation DOPAL + H2O2 (Oxidative Deamination) MAOB->Degradation Catalytic Oxidation Inhibitor N-methyl-2-(phenylsulfanyl)acetamide (Competitive Inhibitor) Inhibitor->MAOB Blocks Aromatic Cage

Fig 2. MAO-B dopamine degradation pathway and competitive inhibition mechanism.

References

  • Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. ScienceOpen.[Link]

  • Molecular Docking and Prediction of Pharmacokinetic Properties of Dual Mechanism Drugs that Block MAO-B and Adenosine A2A Receptors for the Treatment of Parkinson's Disease. National Center for Biotechnology Information (PMC).[Link]

  • Structure-Based Design of Novel MAO-B Inhibitors: A Review. MDPI.[Link]

  • Improved Molecular Docking of MAO-B Inhibitors with Glide. Biointerface Research in Applied Chemistry.[Link]

  • Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega.[Link]

Sources

Application

Application Note: Utilizing N-Methyl-2-(phenylsulfanyl)acetamide as a Scaffold in High-Throughput Antimicrobial Susceptibility Assays

Introduction & Mechanistic Rationale The rapid emergence of multidrug-resistant (MDR) Gram-negative pathogens has created a critical need for antibiotics with novel mechanisms of action. Traditional antibiotics primarily...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The rapid emergence of multidrug-resistant (MDR) Gram-negative pathogens has created a critical need for antibiotics with novel mechanisms of action. Traditional antibiotics primarily target cell wall synthesis, protein translation, or DNA replication. However, bacterial metabolism—specifically the biosynthesis of sulfur-containing amino acids—represents a highly underexploited therapeutic vulnerability .

Recent drug discovery campaigns have identified thioacetamide and phenylsulfanylacetamide derivatives as potent antimetabolites. These compounds specifically target Cysteine Synthase A (CysK) , an enzyme unique to bacteria that catalyzes the formation of cysteine from O-acetyl-L-serine. Within this chemical space, N-methyl-2-(phenylsulfanyl)acetamide serves as a critical pharmacophore and screening scaffold.

The Causality of Chemical Design

The structural features of N-methyl-2-(phenylsulfanyl)acetamide are not arbitrary; they dictate its biological efficacy:

  • The Phenylsulfanyl Moiety: Provides essential lipophilic interactions required to anchor the molecule within the hydrophobic sub-pocket of the CysK active site.

  • The N-Methyl Substitution: Modulates the Z/E geometric preference of the acetamide bond. The steric repulsion introduced by the N-methyl group restricts rotational freedom, locking the molecule into a bioactive conformation that mimics the natural substrate, thereby facilitating competitive binding and aberrant catalysis .

When these derivatives bind to CysK, they act as false substrates, reacting with O-acetyl-L-serine to form dead-end metabolic adducts. This starves the bacteria of cysteine, disrupts redox homeostasis, triggers reactive oxygen species (ROS) accumulation, and ultimately induces cell death.

MoA Scaffold N-methyl-2-(phenylsulfanyl)acetamide (Pharmacophore) Target Cysteine Synthase A (CysK) Enzyme Pocket Scaffold->Target Competitive Binding FalseProduct False Product Formation (Dead-End Adduct) Target->FalseProduct Aberrant Catalysis Substrate O-acetyl-L-serine (Endogenous Substrate) Substrate->Target Native Pathway MetabolicStress Cysteine Starvation & ROS Accumulation FalseProduct->MetabolicStress Pathway Blockade Apoptosis Bacterial Cell Death (Gram-Negative Pathogens) MetabolicStress->Apoptosis Oxidative Stress

Figure 1: Mechanism of action for phenylsulfanylacetamide derivatives targeting bacterial CysK.

Experimental Design & Causality

Evaluating highly functionalized, lipophilic scaffolds requires strict adherence to standardized methodologies to prevent false-positive artifacts. The following protocol is built upon the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution , optimized specifically for phenylsulfanylacetamide derivatives.

Critical Experimental Choices:
  • Solvent Selection (100% DMSO): The hydrophobic nature of the phenylsulfanyl group renders the compound insoluble in aqueous buffers. Initial stock solutions must be prepared in 100% DMSO.

  • DMSO Toxicity Limits: The final concentration of DMSO in the assay well must not exceed 1% (v/v). Causality: DMSO concentrations >1% disrupt Gram-negative outer membrane integrity, artificially lowering the Minimum Inhibitory Concentration (MIC) and corrupting the data.

  • Media Selection (CAMHB): Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory. Causality: Standardized physiological concentrations of calcium ( Ca2+ ) and magnesium ( Mg2+ ) are required to stabilize the bacterial outer membrane, ensuring reproducible drug permeability.

Self-Validating Protocol: CLSI-Compliant Broth Microdilution

This protocol establishes a self-validating system. The assay is only considered successful if the internal Quality Control (QC) parameters fall within predefined CLSI limits.

Step 1: Compound Preparation
  • Weigh 10 mg of N-methyl-2-(phenylsulfanyl)acetamide (or its synthesized derivative).

  • Dissolve in 1 mL of 100% molecular-grade DMSO to create a 10 mg/mL stock solution. Vortex until completely clear.

Step 2: Serial Dilution in 96-Well Plates
  • Dispense 50 µL of CAMHB into columns 2 through 12 of a sterile, U-bottom 96-well microtiter plate.

  • Prepare a working solution of the compound in CAMHB at 128μg/mL (ensure DMSO is ≤2% ).

  • Add 100 µL of the working solution to Column 1.

  • Transfer 50 µL from Column 1 to Column 2, mix by pipetting 3 times, and repeat this 2-fold serial dilution up to Column 10. Discard 50 µL from Column 10.

  • Control Wells: Leave Column 11 as the Growth Control (CAMHB + bacteria + 1% DMSO) and Column 12 as the Sterility Control (CAMHB only).

Step 3: Inoculum Standardization
  • Select 3-5 isolated colonies of the target strain (e.g., E. coli ATCC 25922) from an overnight agar plate.

  • Suspend colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard ( OD600​ of 0.08–0.13), equating to ∼1.5×108 CFU/mL.

  • Dilute this suspension 1:150 in CAMHB to achieve a starting inoculum of 1×106 CFU/mL.

Step 4: Inoculation and Incubation
  • Add 50 µL of the diluted inoculum to Columns 1 through 11. (This halves the compound concentration, yielding a final test range of 64μg/mL to 0.125μg/mL , and a final bacterial concentration of 5×105 CFU/mL).

  • Seal the plate with a breathable membrane to prevent evaporation (edge effect).

  • Incubate at 35°C ± 2°C for 16–20 hours under ambient air.

Step 5: Readout and QC Validation
  • Visually inspect the plate using a reflective mirror. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Self-Validation Check: Cross-reference the MIC of the reference antibiotic (Ciprofloxacin) against the QC strain (E. coli ATCC 25922). If the Ciprofloxacin MIC is outside the 0.004–0.015 µg/mL range, the assay is invalid and must be repeated.

Protocol Prep 1. Compound Preparation Dissolve in 100% DMSO Dilution 2. Serial Dilution 2-fold in CAMHB media Prep->Dilution Incubation 4. Microplate Incubation 35°C for 16-20 hours Dilution->Incubation Inoculum 3. Inoculum Standardization 0.5 McFarland (5x10^5 CFU/mL) Inoculum->Incubation Readout 5. MIC Determination Visual & OD600 Readout Incubation->Readout QC 6. Assay Validation Check ATCC QC Strains Readout->QC Self-Validation

Figure 2: CLSI-compliant broth microdilution workflow for antimicrobial susceptibility testing.

Representative Data Presentation

When evaluating N-methyl-2-(phenylsulfanyl)acetamide and its downstream triazole/quinazolinone derivatives , data should be tabulated to compare the core scaffold against functionalized hits and assay controls. The geometric preference ( Z/E ratio) is included as it directly correlates with target affinity.

Table 1: Representative Antimicrobial Susceptibility and Structural Data

Compound / StrainE. coli ATCC 25922 (MIC, µg/mL)P. aeruginosa ATCC 27853 (MIC, µg/mL) Z/E Isomer Ratio (in DMSO- d6​ )
N-methyl-2-(phenylsulfanyl)acetamide (Core) >64>64>99:1
Functionalized TAT-Derivative 416>99:1
Ciprofloxacin (QC Control) 0.008 (Valid)0.5 (Valid)N/A
DMSO (Vehicle Control) No InhibitionNo InhibitionN/A

Note: While the core scaffold alone typically exhibits weak baseline activity, its functionalization into larger antimetabolite structures (e.g., TAT-derivatives) drastically improves the MIC against Gram-negative strains.

References

  • Discovery and Characterization of the Antimetabolite Action of Thioacetamide-Linked 1,2,3-Triazoles as Disruptors of Cysteine Biosynthesis in Gram-Negative Bacteria ACS Infectious Diseases (2020).[Link]

  • Contribution of Solvents to Geometrical Preference in the Z/E Equilibrium of N-Phenylthioacetamide The Journal of Organic Chemistry (2021).[Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Clinical and Laboratory Standards Institute (CLSI).[Link]

  • Novel N-(Substituted) Thioacetamide Quinazolinone Benzenesulfonamides as Antimicrobial Agents International Journal of Nanomedicine (2020).[Link]

Technical Notes & Optimization

Troubleshooting

"N-methyl-2-(phenylsulfanyl)acetamide" stability and degradation issues

Welcome to the technical support center for N-methyl-2-(phenylsulfanyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-methyl-2-(phenylsulfanyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and potential degradation issues associated with this compound. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Introduction to the Stability of N-methyl-2-(phenylsulfanyl)acetamide

N-methyl-2-(phenylsulfanyl)acetamide is a molecule containing two primary functional groups that are susceptible to chemical degradation: an amide linkage and a thioether bond. Understanding the potential reactivity of these groups is crucial for proper handling, storage, and experimental design. This guide is based on established chemical principles for these functional groups, as specific degradation studies on this exact molecule are not extensively published. It is, therefore, essential to perform compound-specific stability studies under your experimental conditions.

The primary degradation pathways to consider are:

  • Hydrolysis of the amide bond.

  • Oxidation of the thioether linkage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-methyl-2-(phenylsulfanyl)acetamide?

A1: To ensure long-term stability, N-methyl-2-(phenylsulfanyl)acetamide should be stored in a cool, dry, and dark place.[1][2] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the thioether group.[3] The container should be tightly sealed to prevent moisture absorption, which could facilitate hydrolysis.[1]

Q2: What are the visual or analytical signs of degradation?

A2: Visual signs of degradation can include a change in the physical appearance of the compound, such as discoloration (e.g., from white to yellow) or the development of an odor.[3] Analytically, degradation is indicated by the appearance of new peaks in a chromatogram (e.g., from HPLC or GC analysis) that are not present in a fresh sample.[3] A decrease in the peak area of the parent compound over time is also a clear indicator of degradation.

Q3: What are the likely degradation products of N-methyl-2-(phenylsulfanyl)acetamide?

A3: Based on the structure, the two most probable degradation pathways are hydrolysis and oxidation.

  • Hydrolytic Degradation: The amide bond can be cleaved by hydrolysis, which can be catalyzed by acidic or basic conditions.[4] This would result in the formation of 2-(phenylsulfanyl)acetic acid and methylamine .

  • Oxidative Degradation: The thioether linkage is susceptible to oxidation. Mild oxidation would yield the corresponding sulfoxide (N-methyl-2-(phenylsulfinyl)acetamide), and further oxidation would produce the sulfone (N-methyl-2-(phenylsulfonyl)acetamide).

Q4: How do pH, temperature, and light affect the stability of this compound?

A4:

  • pH: The stability of the amide bond is highly pH-dependent. Both strongly acidic and strongly basic conditions can catalyze its hydrolysis.[4] Therefore, solutions should be prepared in buffers with a pH as close to neutral as possible, unless the experimental design requires otherwise.

  • Temperature: Elevated temperatures will accelerate the rate of both hydrolysis and oxidation. For long-term storage of solutions, it is recommended to keep them at low temperatures (e.g., 2-8 °C or frozen), provided the compound is soluble and stable in the chosen solvent at these temperatures.

  • Light (Photostability): While there is no specific data on the photostability of this compound, aromatic compounds and those with sulfur atoms can sometimes be susceptible to photolytic degradation. It is good practice to protect solutions from light by using amber vials or covering containers with aluminum foil.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Actions
Inconsistent or non-reproducible experimental results. The compound may be degrading in your experimental medium.1. Prepare fresh solutions of the compound for each experiment. 2. Analyze the purity of your stock solution and working solutions by HPLC. 3. If degradation is confirmed, investigate the effect of pH, temperature, and light on your experimental setup. Consider using a different buffer or protecting your experiment from light.
Appearance of new, unexpected peaks in my HPLC/LC-MS chromatogram. This is a strong indication of degradation.1. Attempt to identify the new peaks using LC-MS to determine their mass-to-charge ratio. This can help confirm if they correspond to the predicted hydrolytic or oxidative degradation products. 2. Perform a forced degradation study (see protocol below) to intentionally generate these degradation products and confirm their retention times.
Decreased purity of the solid compound over time. Improper storage conditions leading to slow degradation.1. Review your storage conditions. Ensure the container is tightly sealed and stored in a cool, dry, dark place, preferably under an inert atmosphere. 2. If purity has significantly decreased, consider re-purifying the compound if possible.

Visualizing Degradation Pathways and Workflows

Diagram 1: Chemical Structure and Potential Degradation Sites

Caption: Structure of N-methyl-2-(phenylsulfanyl)acetamide with key degradation sites.

Diagram 2: Predicted Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) Parent N-methyl-2- (phenylsulfanyl)acetamide Hydrolysis_Prod1 2-(phenylsulfanyl)acetic acid Parent->Hydrolysis_Prod1 H₂O Hydrolysis_Prod2 Methylamine Parent->Hydrolysis_Prod2 H₂O Oxidation_Prod1 Sulfoxide Derivative Parent->Oxidation_Prod1 [O] Oxidation_Prod2 Sulfone Derivative Oxidation_Prod1->Oxidation_Prod2 [O] TroubleshootingWorkflow Start Inconsistent Results or Unexpected Chromatographic Peaks CheckPurity Analyze Compound Purity (Stock and Working Solutions) by HPLC Start->CheckPurity IsDegraded Degradation Confirmed? CheckPurity->IsDegraded Investigate Investigate Experimental Conditions: pH, Temperature, Light, Oxygen IsDegraded->Investigate Yes NoDegradation Purity is High. Consider other experimental variables. IsDegraded->NoDegradation No Modify Modify Protocol: - Prepare fresh solutions - Use inert atmosphere - Adjust pH/buffer - Protect from light/heat Investigate->Modify Reanalyze Re-run Experiment and Analyze Purity Modify->Reanalyze End Problem Resolved Reanalyze->End

Caption: A step-by-step workflow for troubleshooting stability-related issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method. [5] 1. Preparation of Stock Solution:

  • Prepare a stock solution of N-methyl-2-(phenylsulfanyl)acetamide at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to a photostability chamber (ICH Q1B guidelines) or direct sunlight for a defined period.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot from each stress condition.

  • For the acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all stressed samples, along with an unstressed control sample, by HPLC-UV and LC-MS.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify new peaks and the decrease in the parent compound peak.

  • Use LC-MS data to propose structures for the degradation products based on their mass-to-charge ratios.

Protocol 2: Stability-Indicating HPLC-UV Method (Starting Point)

This is a general reverse-phase HPLC method that can be used as a starting point for monitoring the purity of N-methyl-2-(phenylsulfanyl)acetamide and its potential degradation products. [6]Method optimization will likely be required.

Parameter Condition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 10% B 5-20 min: 10% to 90% B 20-25 min: 90% B 25-26 min: 90% to 10% B 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or scan for optimal wavelength)

Note: The use of formic acid makes this method compatible with mass spectrometry (LC-MS) for peak identification. [1]

References

  • Safety Data Sheet - Key Organics. (2017, December 1).
  • Material Safety Data Sheet - ChemShuttle. (2020, April 23).
  • Acetamide, N-methyl-N-(2-methylphenyl)- (CAS 573-26-2)
  • SAFETY D
  • AK Scientific, Inc.
  • Results of forced degradation studies | Download Scientific Diagram - ResearchG
  • Direct oxidation of N-ynylsulfonamides into N- sulfonyloxoacetamides with DMSO as a nucleophilic - RSC Publishing. (2021, December 20).
  • Methods of analysis by the U.S.
  • Force Degradation for Pharmaceuticals: A Review - IJSDR. (n.d.).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Phenylalanylphenylalanine methyl ester degradation pathways and prevention - Benchchem. (n.d.).
  • A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calcul
  • Base-Promoted Hydrolysis of Acetamide (RXN Mechanism) - YouTube. (2014, April 20).
  • MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium - Acta Scientific. (2018, August 7).
  • A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal w
  • Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. (2018, February 19).
  • Simultaneous LC/MS/MS Determination of Thiols and Disulfides in Urine Samples Based on Differential Labeling with Ferrocene-Based Maleimides - ResearchG
  • S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) Monitoring Using Analytical Methods in Clinical Laboratory Practice: Where Are We? - MDPI. (2026, March 11).
  • Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress - Concordia's Spectrum. (2017, July 31).
  • Oxidative Dimerization of a Thiol and Certain Thioethers During Thin-Layer Chromatography, Observed by Mass Spectrometry | Journal of Chromatographic Science | Oxford Academic. (n.d.).
  • In-Vivo Stability of Thioether Linkages: A Comparative Guide for Researchers - Benchchem. (n.d.).
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Comparative Analysis of HPLC and LC-MS Methods for the Quantification of N-(1-Bromo-2-oxopropyl)acetamide - Benchchem. (n.d.).
  • What is a stability indicating method? | Peptide Testing - AmbioPharm. (n.d.).
  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC. (n.d.).
  • Development of cyclic NGR peptides with thioether linkage: Structure and dynamics determining deamidation and bioactivity - SciSpace. (2015, February 3).
  • dealing with impurities in commercial N-(Mercaptomethyl)acetamide - Benchchem. (n.d.).
  • A Comparative Guide to Amide vs.
  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compst

Sources

Optimization

Technical Support Center: Troubleshooting Solubility and Stability of N-methyl-2-(phenylsulfanyl)acetamide

Executive Summary N-methyl-2-(phenylsulfanyl)acetamide (CAS: 18732-32-6) is a synthetic small molecule characterized by a hydrophobic phenyl thioether moiety and a secondary acetamide group. While the acetamide group off...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-2-(phenylsulfanyl)acetamide (CAS: 18732-32-6) is a synthetic small molecule characterized by a hydrophobic phenyl thioether moiety and a secondary acetamide group. While the acetamide group offers limited hydrogen-bonding potential, the dominant lipophilic phenyl ring and thioether linkage significantly restrict its aqueous solubility, making it a classic poorly water-soluble compound[1]. Furthermore, the thioether sulfur is highly susceptible to oxidative degradation when formulated with common solubility-enhancing excipients[2].

This technical guide provides researchers and formulation scientists with field-proven, mechanistically grounded strategies to overcome these physicochemical barriers during in vitro assays and in vivo drug development.

Physicochemical Profiling & Formulation Matrix

To rationally design a formulation, we must first isolate the structural liabilities of the compound. Approximately 40% of APIs on the market and 90% in development face similar hydrophobic challenges[1].

Table 1: Structural Liabilities and Physicochemical Implications

Functional GroupPhysicochemical PropertyExperimental ChallengeMechanistic Consequence
Phenyl Ring High LipophilicityPoor aqueous dissolutionInduces rapid hydrophobic collapse and precipitation in aqueous cell culture media[3].
Thioether (-S-) High Electron DensityChemical instabilityHighly susceptible to oxidation by trace peroxides present in standard excipients, forming sulfoxides/sulfones[4].
Acetamide Hydrogen BondingCrystal lattice rigidityCan form stable homosynthons (amide-amide bonds), increasing the energy required to break the crystal lattice[5].

Table 2: Recommended Excipient Systems

Formulation StrategyRecommended ExcipientsMechanism of ActionBest Use Case
Co-solvent + Surfactant DMSO (10%) + Tween 80 (5%) + Saline (85%)Lowers dielectric constant; surfactant micelles encapsulate the hydrophobic core[6].In vitro cell assays; low-dose IV administration.
Inclusion Complexation SBE-β-CD (20% w/v in Saline)Forms a reversible thermodynamic inclusion complex with the phenylthio moiety[6].High-dose in vivo parenteral or oral dosing[1].
Antioxidant Addition L-Methionine or BHT (0.1%)Acts as a sacrificial scavenger for reactive oxygen species (ROS) and peroxides[2].Long-term storage; formulations using PEG or Polysorbates.

Diagnostic Workflows

Understanding the causality of precipitation or degradation is critical before altering a protocol. The following diagrams map out the logical decision-making processes for formulation and stability troubleshooting.

FormulationWorkflow Start Compound Precipitation in Aqueous Media Analyze Analyze Target Concentration & Assay Tolerance Start->Analyze LowConc In Vitro Assay (< 100 μM) Analyze->LowConc HighConc In Vivo Dosing (> 1 mg/mL) Analyze->HighConc Cosolvent Apply Co-solvent System (DMSO + Tween 80) LowConc->Cosolvent Cyclodextrin Apply SBE-β-CD Inclusion Complexation HighConc->Cyclodextrin Validate Validate via DLS (Clear Solution, No Aggregates) Cosolvent->Validate Cyclodextrin->Validate

Decision tree for resolving N-methyl-2-(phenylsulfanyl)acetamide precipitation.

DegradationPathway Intact Intact Thioether (Active Compound) Sulfoxide Sulfoxide Degradant (+16 Da) Intact->Sulfoxide Oxidation Peroxide Trace Hydroperoxides (from PEG/Polysorbates) Peroxide->Sulfoxide Sulfone Sulfone Degradant (+32 Da) Sulfoxide->Sulfone Further Oxidation Scavenger Antioxidant Scavenger (e.g., L-Methionine) Scavenger->Peroxide Neutralizes

Oxidative degradation pathway of the thioether moiety and prevention strategy.

Troubleshooting FAQs

Q1: My compound precipitates immediately when I dilute the DMSO stock into aqueous cell culture media. What is happening, and how do I prevent it? A1: This "crashing out" is caused by a rapid shift in solvent polarity. The compound is highly soluble in the aprotic, low-dielectric environment of Dimethyl Sulfoxide (DMSO). When introduced to an aqueous environment, the sudden polarity change causes the hydrophobic phenylthio groups to aggregate, leading to hydrophobic collapse and crystallization[3]. Solution: Do not add the DMSO stock directly to the media. Instead, employ a step-wise co-solvent system. Mix the DMSO stock with a surfactant (e.g., Tween 80) before introducing the aqueous phase. The surfactant micelles will encapsulate the hydrophobic compound, thermodynamically favoring a stable micro-emulsion over crystallization[6].

Q2: I formulated the compound in PEG400 to improve solubility, but LC-MS analysis shows two new mass peaks (+16 Da and +32 Da) after one week of storage. What happened? A2: Your compound has undergone oxidative degradation. Excipients containing polyether chains, such as Polyethylene Glycol (PEG) and polysorbates, auto-oxidize over time to form trace hydroperoxides[2]. The thioether group in N-methyl-2-(phenylsulfanyl)acetamide is highly reactive to these peroxides. It sequentially oxidizes first to a sulfoxide (+16 Da) and subsequently to a sulfone (+32 Da)[4]. Solution: Switch to peroxide-free excipients, or add a water-soluble antioxidant like L-methionine (which acts as a sacrificial thioether) or BHT to quench the peroxides before they react with your API[2].

Q3: How can I achieve high concentrations (>2 mg/mL) for in vivo dosing without using toxic levels of organic solvents? A3: Relying purely on surfactants or organic co-solvents at high concentrations can cause severe toxicity, hemolysis, or immunogenic responses in vivo[1]. The gold standard for this chemical profile is cyclodextrin complexation. Sulfobutylether-β-cyclodextrin (SBE-β-CD) features a hydrophobic inner cavity that forms a reversible thermodynamic inclusion complex with the phenyl ring of your compound, effectively shielding it from water while maintaining a clear, injectable aqueous solution[6].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The sequential order of addition is not merely a suggestion; it dictates the thermodynamic pathway of dissolution.

Protocol A: Preparation of a 2.5 mg/mL In Vivo Dosing Solution (Cyclodextrin Complexation)

Causality Note: SBE-β-CD requires time to establish thermodynamic equilibrium with the API. Gentle heating accelerates the kinetics of inclusion complex formation.

  • Vehicle Preparation: Dissolve 2.0 g of SBE-β-CD in 10 mL of sterile 0.9% Saline to create a 20% (w/v) stock solution. Stir at room temperature until completely clear[6].

  • API Stock: Dissolve 25.0 mg of N-methyl-2-(phenylsulfanyl)acetamide in 1.0 mL of anhydrous DMSO to create a 25.0 mg/mL stock. Vortex until no particulates remain[3].

  • Complexation: To prepare 1 mL of the final dosing solution, transfer 900 μL of the 20% SBE-β-CD vehicle into a sterile glass vial.

  • Sequential Addition: Slowly add 100 μL of the DMSO API stock dropwise into the vortexing SBE-β-CD solution[6].

  • Equilibration: Incubate the sealed vial in a 37°C water bath for 30 minutes to ensure complete inclusion complexation.

  • Validation Step: Perform Dynamic Light Scattering (DLS) or visual inspection against a dark background. The solution must be optically clear. If turbidity is observed, the complexation has failed, likely due to adding the aqueous phase to the DMSO rather than vice versa.

Protocol B: Preparation of an Oxidation-Resistant In Vitro Stock (Co-solvent System)

Causality Note: Adding the surfactant to the DMSO stock prior to aqueous dilution ensures that the API is partitioned into the surfactant lipid tails before it ever contacts water.

  • Antioxidant Priming: Prepare a 10% DMSO stock of the API (e.g., 10 mg/mL). Add 0.1% (w/v) L-methionine to the DMSO stock to scavenge any ambient reactive oxygen species[2].

  • Surfactant Coating: In a new vial, combine 100 μL of the API DMSO stock with 50 μL of Tween 80. Vortex vigorously for 60 seconds. Do not skip this step; the API must be thoroughly dispersed in the surfactant.

  • Aqueous Quenching: Slowly add 850 μL of pre-warmed (37°C) cell culture media or saline to the vortexing mixture[3].

  • Validation Step: Centrifuge the final solution at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis or LC-UV. The concentration of the supernatant should match the theoretical yield, confirming no micro-precipitation has occurred.

References

  • Evonik Health Care / LLS Health. "Excipients for Solubility Enhancement of Parenteral Formulations." PharmTech. [Link]

  • Taylor & Francis Group. "Thioethers – Knowledge and References." Taylor & Francis. [Link]

  • US National Library of Medicine (NIH/PMC). "Oxidation of Drugs during Drug Product Development: Problems and Solutions." PubMed Central. [Link]

  • US Patent Office. "Multiple-component solid phases containing at least one active pharmaceutical ingredient.

Sources

Troubleshooting

"N-methyl-2-(phenylsulfanyl)acetamide" side reactions and byproducts

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with N-methyl-2-(phenylsulfanyl)acetamide (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with N-methyl-2-(phenylsulfanyl)acetamide (CAS No. 18732-32-6)[1].

Thioether-containing amides are notoriously sensitive to their environment. While the nucleophilic substitution between thiophenol and 2-chloro-N-methylacetamide is conceptually straightforward, the electron-rich sulfur atom and the labile amide bond introduce competing thermodynamic and kinetic side reactions. This guide decodes the causality behind these byproducts and provides self-validating protocols to ensure high-fidelity synthesis.

Diagnostic Matrix: Quantitative Byproduct Identification

Before troubleshooting, you must accurately identify the byproduct. Use the following self-validating analytical matrix to cross-reference your LC-MS and 1 H-NMR data.

Compound / ByproductMW ( g/mol )LC-MS [M+H]⁺Key 1 H-NMR Signature (CDCl₃)Primary Causality
Target Molecule 181.25182Singlet ~3.6 ppm (2H, S-CH₂)N/A
Sulfoxide 197.25198AB Quartet ~3.8–4.0 ppm (2H)*Mild oxidation (O₂, peroxides)
Sulfone 213.25214Singlet ~4.1 ppm (2H, SO₂-CH₂)Over-oxidation (Bleach, H₂O₂)
Diphenyl Disulfide 218.34219Absence of N-Me and CH₂ protonsThiolate SET dimerization
2-(phenylsulfanyl)acetic acid 168.21169Absence of N-Me doublet (~2.8 ppm)Amide hydrolysis

*Expert Insight: Oxidation to the sulfoxide creates a chiral center at the sulfur atom. This renders the adjacent methylene protons diastereotopic, causing them to split into a distinct AB quartet rather than a simple singlet. This is your definitive proof of sulfoxide formation.

Mechanistic Pathways of Side Reactions

SideReactions SM Thiophenol + 2-Chloro-N-methylacetamide Target N-methyl-2-(phenylsulfanyl)acetamide (Target Molecule) SM->Target K2CO3, DMF (Anaerobic) Disulfide Diphenyl Disulfide (Dimerization) SM->Disulfide O2, Base (SET Pathway) Sulfoxide Sulfoxide (+16 Da) (Oxidation) Target->Sulfoxide O2 / Peroxides Acid 2-(phenylsulfanyl)acetic acid (Hydrolysis) Target->Acid Strong Acid/Base (Aqueous Workup) Sulfone Sulfone (+32 Da) (Over-Oxidation) Sulfoxide->Sulfone Excess Oxidant

Reaction pathways showing target synthesis and major byproduct formation.

Troubleshooting FAQs

Q1: My LC-MS shows a major peak at m/z 198 [M+H]⁺ instead of 182. What happened, and how do I prevent it? A1: You have synthesized the sulfoxide byproduct. Thioethers are highly susceptible to oxidation.

  • Causality: This occurs when the reaction or the isolated product is exposed to atmospheric oxygen over long periods, or if you are using ethereal solvents (like THF or Diethyl Ether) that have accumulated trace peroxides.

  • Solution: Always use fresh, peroxide-free solvents. Blanket the reaction with Argon. Critical warning: If you use sodium hypochlorite (bleach) to quench the foul smell of unreacted thiophenol in your glassware, ensure your target product is completely isolated first. Bleach will instantly oxidize your target thioether to the sulfone (m/z 214)[2].

Q2: During the synthesis, I isolate a highly non-polar spot (Rf ~0.8 in Hexanes) that lacks nitrogen. What is this? A2: This is diphenyl disulfide (Ph-S-S-Ph).

  • Causality: The thiolate anion (PhS⁻) is extremely electron-rich. In the presence of oxygen, it undergoes a Single-Electron Transfer (SET) to form a thiyl radical, which rapidly dimerizes.

  • Solution: Degas your solvents by sparging with Argon for 15 minutes prior to base addition. If disulfide has already formed during workup, you can wash the organic layer with an aqueous solution of a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to cleave the S-S bond back to the water-soluble thiolate.

Q3: I attempted to scale up the reaction, but my yield dropped to 40%, and I isolated a highly polar byproduct. Why? A3: You are observing amide hydrolysis, resulting in 2-(phenylsulfanyl)acetic acid.

  • Causality: N-methyl amides can hydrolyze under prolonged exposure to strongly basic conditions. If you used excess NaOH or KOH to deprotonate the thiophenol, the hydroxide ions competitively attack the amide carbonyl.

  • Solution: Switch to a milder base. Thiophenol is highly acidic (pKa ~6), meaning weak bases like K₂CO₃ or Cs₂CO₃ are more than sufficient for deprotonation without risking background hydrolysis of the amide bond[3].

Q4: I tried to run an acylation reaction on another functional group within my molecule, but the thioether degraded into a complex mixture. What is the mechanism? A4: You have inadvertently triggered a Pummerer Rearrangement . If your thioether oxidized to a sulfoxide (even partially), exposing it to electrophilic acylating agents (like acetic anhydride or acyl chlorides) activates the sulfoxide oxygen. This leads to alpha-deprotonation and rearrangement, resulting in an alpha-acetoxy sulfide or complete cleavage of the C-S bond. Ensure the thioether is strictly maintained in its reduced state before any electrophilic activation steps.

Diagnostic Workflow

Workflow Start LC-MS & NMR Analysis of Crude Q1 m/z = 198 or 214? (Target + 16/32 Da) Start->Q1 Q2 m/z = 169? (Loss of NHMe) Start->Q2 Q3 m/z = 219 & No N-Me? (Non-polar TLC spot) Start->Q3 A1 Action: Degas solvents, use peroxide-free ethers. Q1->A1 Yes A2 Action: Buffer workup to pH 7, avoid strong NaOH/HCl. Q2->A2 Yes A3 Action: Add TCEP to workup, exclude oxygen. Q3->A3 Yes

Diagnostic workflow for identifying and resolving common synthesis side reactions.

Validated Experimental Protocol: Anaerobic Synthesis

This Standard Operating Procedure (SOP) is designed as a self-validating system to physically prevent the side reactions discussed above.

Reagents:

  • Thiophenol: 1.05 eq

  • 2-Chloro-N-methylacetamide: 1.00 eq

  • Anhydrous K₂CO₃: 1.50 eq

  • Anhydrous DMF (Degassed)

Step-by-Step Methodology:

  • Atmosphere Control (Prevents Disulfide): Flame-dry a 2-neck round-bottom flask. Evacuate and backfill with Argon three times.

  • Solvent Preparation: Add anhydrous DMF to the flask. Sparge the DMF with Argon for 15 minutes to remove dissolved oxygen.

  • Reagent Loading: Dissolve 2-chloro-N-methylacetamide (1.0 eq) in the DMF. Add anhydrous K₂CO₃ (1.5 eq). Causality: K₂CO₃ is chosen over NaOH to selectively deprotonate the thiol without hydrolyzing the amide[3].

  • Controlled Addition: Add thiophenol (1.05 eq) dropwise via syringe over 10 minutes at 0°C. Causality: Dropwise addition controls the local concentration of the highly nucleophilic thiolate, preventing exothermic spikes that accelerate oxidation.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours under a positive pressure of Argon.

  • Self-Validating Quench (Prevents Hydrolysis): Quench the reaction by pouring it into a separatory funnel containing a 1:1 mixture of Ethyl Acetate and Saturated Aqueous NH₄Cl (pH ~6). Validation: Spot the organic layer on a TLC plate. A successful quench will show the disappearance of the UV-active thiophenol baseline spot and the appearance of the target spot (Rf ~0.4 in 1:1 Hexanes/EtOAc). If a spot at Rf 0.8 appears, oxygen breached your system (disulfide formation).

  • Isolation: Wash the organic layer with brine (3x) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Store the final product under Argon at -20°C to prevent long-term sulfoxide formation.

References

  • Source: sigmaaldrich.
  • Source: nih.
  • Studies Directed Toward the Syntheses of the Biologically Active Alkaloids (-)-Galanthamine and (-)

Sources

Optimization

"N-methyl-2-(phenylsulfanyl)acetamide" experimental variability and reproducibility

A Guide to Navigating Experimental Variability and Ensuring Reproducibility Welcome to the Technical Support Center for N-methyl-2-(phenylsulfanyl)acetamide. This resource is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Navigating Experimental Variability and Ensuring Reproducibility

Welcome to the Technical Support Center for N-methyl-2-(phenylsulfanyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of this compound. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you achieve consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare N-methyl-2-(phenylsulfanyl)acetamide?

A1: While a universally standardized protocol is not extensively documented, the synthesis of N-methyl-2-(phenylsulfanyl)acetamide, like many amides, is most commonly achieved through the coupling of an activated carboxylic acid derivative with an amine. The two most probable and effective routes are:

  • Acyl Chloride Method: This involves the reaction of 2-(phenylsulfanyl)acetyl chloride with methylamine. This is often a high-yielding and rapid reaction.[]

  • Coupling Agent Method: This route uses 2-(phenylsulfanyl)acetic acid and methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).[][2] This method is generally milder than the acyl chloride route but may require more optimization.[3]

A third, alternative route involves a nucleophilic substitution reaction between 2-chloro-N-methylacetamide and thiophenol in the presence of a base. A similar synthesis has been reported for a related compound, N-phenyl-2-(phenylsulfanyl)acetamide.[4][5]

Q2: What are the expected analytical and spectroscopic data for N-methyl-2-(phenylsulfanyl)acetamide?

A2: Based on its structure (C9H11NOS, MW: 181.25 g/mol ), the following data can be expected.[6][7] Note that exact values can vary slightly based on the solvent and instrument used for analysis.

Analytical Technique Expected Observations
¹H NMR (in CDCl₃)* Aromatic Protons (C₆H₅S-) : Multiplet around δ 7.2-7.4 ppm (5H).
* Methylene Protons (-S-CH₂-CO-) : Singlet around δ 3.6-3.8 ppm (2H).
* N-Methyl Protons (NH-CH₃) : Doublet around δ 2.8 ppm (3H) due to coupling with the N-H proton. May appear as a singlet if N-H exchange is rapid.
* Amide Proton (-NH-) : Broad singlet around δ 5.5-6.5 ppm (1H). Position can be highly variable and may exchange with D₂O.
¹³C NMR (in CDCl₃)* Carbonyl Carbon (-C=O) : ~169-171 ppm.
* Aromatic Carbons : ~126-132 ppm.
* Methylene Carbon (-S-CH₂-CO-) : ~38-40 ppm.
* N-Methyl Carbon (-NH-CH₃) : ~26-28 ppm.
Mass Spectrometry * [M+H]⁺ : 182.0634 m/z
(ESI+)* [M+Na]⁺ : 204.0454 m/z
Appearance Expected to be a solid at room temperature.

Q3: Why might I be having trouble finding a registered CAS number for this specific compound?

A3: It is not uncommon for specialty research chemicals or synthetic intermediates that are not widely commercialized to lack a dedicated CAS number.[6] This does not invalidate the existence or synthesis of the compound. When ordering starting materials or reporting your findings, it is crucial to use the full chemical name, molecular formula, and structure to avoid ambiguity.[8]

Troubleshooting Guide

This guide is designed to address specific experimental issues in a logical, problem-and-solution format.

Problem 1: Low or No Product Yield

Low yields are a frequent challenge in organic synthesis.[9] A systematic approach is key to identifying the root cause.

Potential Cause A: Incomplete Reaction

Expert Insight: Amide bond formation, while a common reaction, can be sluggish without proper optimization. The nucleophilicity of the amine, the reactivity of the acylating agent, and the reaction temperature are all critical factors.[10][11]

Solutions:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials. Do not rely solely on reaction time.[10]

  • Increase Reaction Temperature: For stubborn reactions, gently heating the mixture can overcome the activation energy barrier. However, be cautious of potential side reactions or decomposition at higher temperatures.[11]

  • Optimize Reagent Stoichiometry: A slight excess (1.1-1.5 equivalents) of the acylating agent (e.g., 2-(phenylsulfanyl)acetyl chloride) is often used to drive the reaction to completion.[10]

Potential Cause B: Poor Reagent Purity

Expert Insight: The integrity of your starting materials is paramount. Impurities can directly interfere with the reaction or catalyze unwanted side reactions.[8]

Solutions:

  • Verify Starting Material Purity: Ensure that the 2-(phenylsulfanyl)acetic acid or its acyl chloride derivative and the methylamine solution are of high purity. If necessary, purify starting materials before use.

  • Use Anhydrous Solvents: If using moisture-sensitive reagents like an acyl chloride, it is critical to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[10]

Potential Cause C: Oxidation of the Phenylsulfanyl Moiety

Expert Insight: The sulfide group in your molecule is susceptible to oxidation to a sulfoxide or sulfone, especially in the presence of oxidizing agents or under prolonged heating in air. This can lead to a mixture of products and a lower yield of the desired compound.

Solutions:

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with atmospheric oxygen.

  • Degas Solvents: For particularly sensitive reactions, degassing the solvent prior to use can remove dissolved oxygen.

  • Control Temperature: Avoid excessive heating, as this can accelerate oxidation.

low_yield_troubleshooting start Low or No Yield q1 Is the starting material consumed (check by TLC/LC-MS)? start->q1 incomplete Incomplete Reaction q1->incomplete No complete Reaction Complete q1->complete Yes sol_incomplete1 Increase reaction time or temperature incomplete->sol_incomplete1 sol_incomplete2 Optimize reagent stoichiometry incomplete->sol_incomplete2 q2 Are there unexpected spots/peaks in the crude mixture? complete->q2 side_products Side Product Formation q2->side_products Yes workup_issue Product Lost During Workup q2->workup_issue No sol_side1 Check for sulfide oxidation (use inert atmosphere) side_products->sol_side1 sol_side2 Verify reagent purity side_products->sol_side2 sol_workup Optimize extraction pH and solvent choice workup_issue->sol_workup

Caption: Troubleshooting workflow for low yield.

Problem 2: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be a significant hurdle.

Potential Cause A: Product "Oils Out" Instead of Crystallizing

Expert Insight: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. This is often due to the presence of impurities that depress the melting point or if the solution is too supersaturated.[12]

Solutions:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to an ice bath or refrigerator. Rapid cooling often promotes oiling.

  • Solvent System Adjustment: Add a small amount of a "better" solvent (one in which the compound is more soluble) to dissolve the oil, then slowly add the anti-solvent (one in which it is less soluble) and cool slowly.[12]

  • Trituration: If an oil persists, remove the solvent under reduced pressure and add a non-polar solvent like hexanes or pentane. Vigorously stir or sonicate the mixture to try and induce solidification.[13]

Potential Cause B: Co-elution of Impurities During Column Chromatography

Expert Insight: If impurities have similar polarities to your desired product, they can be difficult to separate using column chromatography.

Solutions:

  • Optimize the Solvent System: Before running a column, carefully test different solvent systems using TLC to find one that provides the best separation (a ΔRf of >0.2 is ideal).

  • Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase (C18) column.

  • Consider an Acid/Base Wash: Before chromatography, an aqueous wash with a mild acid or base during the workup can remove basic or acidic impurities, respectively, simplifying the subsequent purification.[10]

Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Always perform a risk assessment before beginning any new procedure.

Protocol 1: Synthesis of N-methyl-2-(phenylsulfanyl)acetamide via the Acyl Chloride Method

This protocol is based on standard procedures for amide synthesis from acyl chlorides.[][14]

synthesis_workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup & Isolation cluster_purify Step 4: Purification reagents Dissolve methylamine in anhydrous DCM cool Cool solution to 0 °C reagents->cool add_acyl Slowly add 2-(phenylsulfanyl)acetyl chloride (1.0 eq) dropwise cool->add_acyl stir Stir at 0 °C for 30 min, then warm to RT for 2-4 h add_acyl->stir monitor Monitor by TLC until starting material is consumed stir->monitor quench Quench with water monitor->quench extract Extract with DCM quench->extract wash Wash organic layer with sat. NaHCO₃ and brine extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify_method Purify crude product by recrystallization or column chromatography dry->purify_method

Caption: Experimental workflow for synthesis.

Steps:

  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve methylamine (2.0 M solution in THF, 1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Reaction: Slowly add a solution of 2-(phenylsulfanyl)acetyl chloride (1.0 equivalent) in anhydrous DCM to the stirred methylamine solution.

  • Stirring: Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent) until the acyl chloride is fully consumed.

  • Workup: Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (see Protocol 2) or silica gel column chromatography.

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for recrystallizing the product.[12][15]

Solvent System Rationale
Ethyl Acetate / Hexanes The product should be soluble in a polar solvent like ethyl acetate and insoluble in a non-polar solvent like hexanes. This is a common and effective system for compounds of moderate polarity.
Toluene Toluene is a good choice for recrystallizing aromatic compounds. The product should be soluble in hot toluene and crystallize upon cooling.
Isopropanol / Water If the product has some water solubility, an alcohol/water system can be effective. Dissolve in hot isopropanol and add water dropwise until the solution becomes cloudy, then add a drop of isopropanol to clarify and allow to cool.

Steps:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen "good" solvent (e.g., hot ethyl acetate).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: To the hot solution, slowly add the "poor" solvent (e.g., hexanes) until the solution becomes persistently turbid. Add a few drops of the "good" solvent to re-clarify.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

By following these guidelines and systematically troubleshooting any issues that arise, researchers can improve the reproducibility and success of their experiments with N-methyl-2-(phenylsulfanyl)acetamide.

References

  • Vertex AI Search. (2015, September 2). Reproducibility In Organic Chemistry.
  • BenchChem. (2025, December).
  • BenchChem. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs.
  • BenchChem. (2025, December).
  • Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed?.
  • Synthesis and Application of N-Methoxy-N-methyl-2-phenylsulfonyl- acetamide as a Two-Carbon Homolog
  • ACS Publications. (2026, January 6). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry | ACS Central Science.
  • Reddit. (2022, April 30). Reproducibility of Synthesis papers : r/chemistry.
  • Taking on chemistry's reproducibility problem | News. (2017, March 20).
  • PMC. N-(2-Methylphenylsulfonyl)acetamide.
  • BenchChem. (n.d.). Troubleshooting guide for the N-acetylation of 1-(2-Amino-6-methylphenyl)ethanone.
  • Sigma-Aldrich. N-(2-(Methylsulfonyl)phenyl)acetamide 97 20628-27-7.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Thoreauchem. N-methyl-2-(phenylsulfanyl)acetamide-None.
  • PubChemLite. N-methyl-2-(phenylsulfanyl)acetamide (C9H11NOS).
  • ACS Publications. (2016, November 8). Recent Developments in Amide Synthesis Using Nonactivated Starting Materials | The Journal of Organic Chemistry.
  • MolPort. N-methyl-2-phenyl-2-(phenylsulfanyl)acetamide | Molport-001-526-909.
  • BOC Sciences. (2024, March 29).
  • Chemistry Steps. (2020, February 26).
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • LookChem.
  • PMC. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.
  • Semantic Scholar. (2022, September 15). Convenient Synthesis of N‐Alkyl-2-(3-phenyl-quinoxalin-2- ylsulfanyl)acetamides.
  • PubMed. (2011, May 1). N-(2-Methyl-phenyl-sulfon-yl)acetamide.
  • PubChemLite. N-(2-methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4h-1,2,4-triazol-3-yl}sulfanyl)acetamide.
  • ResearchGate. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.
  • PMC. N-Methyl-N-(2-methylphenyl)acetamide.
  • BenchChem. (n.d.). Purification challenges of N-(4-methylpyridin-2-yl)acetamide and solutions.
  • BenchChem. (n.d.). Application Note: Protocol for the Acylation of N-(4-methylpyridin-2-yl)acetamide.
  • Acylation under weak base conditions. (n.d.).
  • Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • Cheméo. Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9).
  • CymitQuimica. CAS 877-95-2: N-(2-Phenylethyl)acetamide.
  • BenchChem. (n.d.). Troubleshooting low yield in N-(4-methylpyridin-2-yl)acetamide synthesis.

Sources

Troubleshooting

Technical Support Center: Purity Enhancement of N-methyl-2-(phenylsulfanyl)acetamide

Welcome to the technical support guide for N-methyl-2-(phenylsulfanyl)acetamide. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and en...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-methyl-2-(phenylsulfanyl)acetamide. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the purity of this compound. Achieving high purity is critical for ensuring reproducible results in downstream applications, from screening assays to synthetic development. This guide is structured to provide quick answers through FAQs and in-depth solutions through detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My crude product after synthesis is a discolored oil, but I expected a solid. What happened?

A1: Oiling out is a common issue and can be caused by several factors. The most likely culprits are residual solvent or the presence of impurities that depress the melting point of the compound. We recommend attempting to remove any remaining solvent under high vacuum. If it remains an oil, it suggests significant impurity. Proceed directly to the troubleshooting guide for purification via column chromatography.

Q2: What are the most common impurities I should expect from the synthesis?

A2: The synthesis of N-methyl-2-(phenylsulfanyl)acetamide, typically a variation of the Williamson ether synthesis, involves the reaction of a thiophenoxide with an N-methyl-2-haloacetamide.[1] The most common impurities are:

  • Unreacted Thiophenol: A starting material that is acidic and can often be removed with a basic aqueous wash during work-up.

  • Unreacted N-methyl-2-chloroacetamide: The other starting material.

  • Diphenyl disulfide: Formed by the oxidation of thiophenol.

  • N-methyl-2-(phenylsulfinyl)acetamide: The sulfoxide, resulting from over-oxidation of the target sulfide, especially if the reaction was exposed to air or oxidizing agents.[2]

Q3: I see multiple spots on my TLC plate. How do I identify them?

A3: A typical TLC analysis will show the product sulfide as a moderately polar spot. Unreacted thiophenol is less polar, while the oxidized sulfoxide impurity is significantly more polar and will have a lower Rƒ value. It is advisable to run co-spots with your starting materials to aid in identification.

Q4: What is a good starting solvent system for recrystallizing N-methyl-2-(phenylsulfanyl)acetamide?

A4: Based on the polarity of related acetamide structures, a good starting point for recrystallization is a solvent pair system.[3] We recommend dissolving the crude product in a minimal amount of a hot polar solvent like ethanol or ethyl acetate, followed by the dropwise addition of a non-polar solvent like hexanes or heptane until persistent cloudiness is observed.[4] Re-heating to achieve a clear solution and then allowing it to cool slowly should yield crystals.

Q5: My purified product has a persistent yellow color. Is this an issue?

A5: While pure N-methyl-2-(phenylsulfanyl)acetamide should be a white to off-white solid, a slight yellow tint can sometimes persist due to trace, highly-colored impurities. If analytical data (NMR, melting point) confirm high purity, this may be acceptable for some applications. If a completely colorless product is required, a second purification step, such as passing a solution of the material through a small plug of silica gel or performing a charcoal treatment during recrystallization, may be necessary.[3]

Purification Troubleshooting Guide

This section provides in-depth solutions to common purification challenges. The first step in any purification strategy is to accurately assess the impurity profile of your crude material using techniques like TLC or ¹H NMR.

Problem 1: Significant Starting Material Contamination Post-Workup
  • Cause: Incomplete reaction or inefficient liquid-liquid extraction. Thiophenol, being acidic, can be tricky to remove completely if the basic wash is not thorough enough.

  • Solution: Optimized Aqueous Wash

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer sequentially with:

      • 1M NaOH or saturated NaHCO₃ solution (2 x 50 mL per 1 g of crude product) to remove acidic thiophenol.

      • Water (1 x 50 mL).

      • Brine (1 x 50 mL) to aid in breaking emulsions and removing residual water.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

    • Re-assess purity by TLC. This procedure should effectively remove most of the unreacted thiophenol.

  • Causality: The Williamson ether synthesis is an Sₙ2 reaction where a thiolate anion acts as the nucleophile.[5] Using a base in the workup deprotonates any unreacted acidic thiophenol, converting it to its water-soluble salt, which partitions into the aqueous phase.

Problem 2: Recrystallization Fails or Results in Poor Recovery
  • Cause A: Inappropriate Solvent System. The compound may be too soluble or too insoluble in the chosen solvent, even at elevated temperatures.

  • Solution A: Systematic Solvent Screening. A structured approach to finding the right solvent is crucial.

Solvent SystemPolaritySuitability for N-methyl-2-(phenylsulfanyl)acetamide
Single Solvents
WaterHighLikely insoluble; good as an anti-solvent.
Ethanol/MethanolHighLikely soluble when hot, potentially too soluble when cold.
IsopropanolMedium-HighGood candidate for single-solvent recrystallization.
Ethyl AcetateMediumGood candidate; often used in a pair with hexanes.
TolueneLowLikely soluble when hot, good for slow crystallization.
Hexanes/HeptaneVery LowLikely insoluble; excellent as an anti-solvent.
  • Cause B: Oiling Out. The compound separates as a liquid instead of forming crystals. This often occurs when a solution is cooled too rapidly or is highly supersaturated.[3]

  • Solution B: Modifying Crystallization Conditions.

    • If an oil forms, re-heat the solution until it is homogeneous again.

    • Add a small amount (1-5% by volume) of the "good" solvent (the one the compound is more soluble in) to reduce saturation.

    • Allow the flask to cool very slowly to room temperature (e.g., by placing it in a warm water bath that is allowed to cool).

    • Once at room temperature, scratching the inside of the flask with a glass rod can initiate nucleation.

    • Only after the solution has spent several hours at room temperature should you move it to an ice bath or refrigerator to maximize yield.

Problem 3: Presence of Oxidized Impurities (Sulfoxide/Sulfone)
  • Cause: Thioethers are susceptible to oxidation. This can happen during synthesis if exposed to air at high temperatures or during workup if oxidizing agents are present.

  • Solution: Flash Column Chromatography. The increased polarity of the S=O bond in the sulfoxide makes it separable from the desired sulfide using silica gel chromatography.[6]

Experimental Protocols

Protocol 1: High-Purity Recrystallization using a Two-Solvent System

This protocol details the purification using an ethyl acetate/hexanes solvent pair.

  • Dissolution: Place the crude N-methyl-2-(phenylsulfanyl)acetamide (e.g., 1.0 g) into an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethyl acetate required to fully dissolve the solid.

  • Saturation: While the solution is hot and stirring, add hexanes dropwise. You will observe transient cloudiness that redissolves. Continue adding hexanes until a faint, persistent cloudiness indicates the solution is saturated.[4]

  • Clarification: Add 1-2 drops of hot ethyl acetate to make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold 1:4 ethyl acetate/hexanes to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product by melting point and NMR spectroscopy.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for removing closely related impurities like the corresponding sulfoxide.

  • Solvent System Selection: First, determine an appropriate eluent system using TLC. A good target is to have the desired product exhibit an Rƒ value of ~0.3. For this compound, a gradient of 10% to 40% ethyl acetate in hexanes is a good starting point. The more polar sulfoxide impurity will have a lower Rƒ.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent (e.g., 10% EtOAc/Hexanes). Ensure the packing is uniform and free of air bubbles.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, it's preferable to pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound, add silica gel (1-2 times the mass of the crude product), and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent mixture. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.

  • Analysis: Combine the fractions containing the pure product, and remove the solvent under reduced pressure.

Visualization of Workflows

General Purification Workflow

This diagram illustrates the decision-making process for purifying the crude product.

crude Crude Product (N-methyl-2-(phenylsulfanyl)acetamide) tlc_analysis Analyze by TLC crude->tlc_analysis decision Impurities Present? tlc_analysis->decision unreacted_sm Unreacted Starting Materials Present? decision->unreacted_sm Yes pure_product Pure Product decision->pure_product No (Single Spot) polar_imp Polar Impurities (e.g., Sulfoxide)? unreacted_sm->polar_imp No wash Perform Basic Aqueous Wash unreacted_sm->wash Yes recrystallize Recrystallization polar_imp->recrystallize No chromatography Column Chromatography polar_imp->chromatography Yes wash->tlc_analysis recrystallize->pure_product chromatography->pure_product

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Recrystallization

This workflow outlines steps to take when crystallization fails.

start Attempt Recrystallization outcome Result? start->outcome oiled_out Product 'Oiled Out'? outcome->oiled_out No Crystals success Successful Crystallization outcome->success Crystals Form no_xtals No Crystals Formed? oiled_out->no_xtals No solution_oil Re-heat to dissolve oil Add more 'good' solvent Cool SLOWLY oiled_out->solution_oil Yes solution_no_xtals Scratch flask wall Add seed crystal Concentrate solution no_xtals->solution_no_xtals Yes reassess Re-assess Solvent System or move to Chromatography no_xtals->reassess Still No Crystals solution_oil->start solution_no_xtals->start

Caption: Troubleshooting guide for common recrystallization issues.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Bradshaw, T. P., Ahmed, F., & Dunlap, R. B. (1988). The removal of exogenous thiols from proteins by centrifugal column chromatography. Journal of Biochemical and Biophysical Methods, 16(1), 69–80.
  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

  • Shakuntala, K., Foro, S., & Gowda, B. T. (2011). N-(2-Methylphenylsulfonyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1188.
  • Reddit. (2013, October 18). How would you purify air-sensitive materials (thiols) using column chromatography? Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • G-Biosciences. (2024, July 25). Thiopropyl Resin for the purification of thiol group containing proteins. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-methyl- (CAS 79-16-3). Retrieved from [Link]

  • Sciencemadness Discussion Board. (2024, March 7). Thioacetamide synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Mohamed-Ezzat, A., Shama, S. A., & Elgemeie, G. H. (2023). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.
  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Retrieved from [Link]

  • Semantic Scholar. (2022, September 15). Convenient Synthesis of N‐Alkyl-2-(3-phenyl-quinoxalin-2- ylsulfanyl)acetamides. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN105777597A - Method for preparing thioacetamide.
  • Supporting Information. (n.d.). General Procedure for the Amides Synthesis. Retrieved from [Link]

  • AUETD Home. (2022, May 4). Mechanism and Kinetics of One-electron Oxidation of Methanesulfinate and Two-electron Oxidation of Thiols and Disulfides. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the biological activity of "N-methyl-2-(phenylsulfanyl)acetamide"

An in-depth technical guide for validating the biological activity of N-methyl-2-(phenylsulfanyl)acetamide (herein referred to as NMPA ), a structural fragment and foundational pharmacophore for Sirtuin 2 (SIRT2) inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for validating the biological activity of N-methyl-2-(phenylsulfanyl)acetamide (herein referred to as NMPA ), a structural fragment and foundational pharmacophore for Sirtuin 2 (SIRT2) inhibition.

As a Senior Application Scientist, I have structured this guide to move beyond basic assay descriptions. We will explore the mechanistic rationale, comparative performance metrics, and self-validating experimental protocols required to definitively prove target engagement and phenotypic efficacy for thioacetamide-based modulators.

Mechanistic Rationale: The Thioacetamide Scaffold in SIRT2 Inhibition

SIRT2 is a predominantly cytosolic, NAD⁺-dependent deacetylase that regulates critical cellular processes, including microtubule dynamics, cell cycle progression, and fibrogenesis[1]. Dysregulation of SIRT2 is heavily implicated in neurodegenerative diseases, cancer metastasis, and hepatic fibrosis[1][2].

NMPA is a low-molecular-weight fragment containing a critical thioacetamide moiety . Structural biology and structure-activity relationship (SAR) studies have demonstrated that the 2-(arylthio)acetamide core is a privileged scaffold for SIRT2[2]. Upon binding, this moiety occupies the hydrophobic selectivity pocket of the SIRT2 active site, which is uniquely induced after inhibitor binding[3]. This induced-fit mechanism is what grants thioacetamides their remarkable selectivity for SIRT2 over closely related isoforms like SIRT1 and SIRT3[3][4].

While NMPA itself acts as a low-affinity fragment hit, it serves as the architectural backbone for highly potent, substrate-mimicking inhibitors such as the benchmark compound SirReal2[3][4]. Validating NMPA requires orthogonal assays that confirm both its biochemical binding and its ability to alter downstream cellular targets.

SIRT2_Pathway NMPA NMPA Core (Thioacetamide Fragment) SIRT2_Inh Inhibited SIRT2 (Pocket Occupied) NMPA->SIRT2_Inh Binds hydrophobic pocket SIRT2_Act Active SIRT2 (NAD+ Dependent) SIRT2_Act->SIRT2_Inh Conformational shift Tubulin_Deac α-Tubulin (Deacetylated) SIRT2_Act->Tubulin_Deac Deacetylates ERK ERK Phosphorylation SIRT2_Act->ERK Activates Tubulin_Ac α-Tubulin (Acetylated Lys40) SIRT2_Inh->Tubulin_Ac Accumulation of Ac-α-Tubulin SIRT2_Inh->ERK Suppresses Tubulin_Ac->Tubulin_Deac Normal turnover Phenotype Cell Migration & Hepatic Fibrogenesis Tubulin_Deac->Phenotype Microtubule instability cMYC c-MYC Stabilization ERK->cMYC Stabilizes cMYC->Phenotype Promotes

SIRT2 signaling pathway and the mechanism of thioacetamide-mediated inhibition.

Comparative Performance Data

To objectively validate NMPA, it must be benchmarked against optimized derivatives (like SirReal2) and structurally distinct classical inhibitors (like AGK2)[3][5]. The table below summarizes the quantitative performance metrics expected when profiling these compounds.

CompoundStructural ClassSIRT2 IC₅₀Selectivity (SIRT2 vs SIRT1/3)Cellular Target EngagementPrimary Phenotypic Utility
NMPA Thioacetamide Fragment~45.0 µM>50-foldWeak (Requires high dose)Hit-to-lead scaffold, X-ray crystallography soaking
SirReal2 Naphthyl-Thioacetamide0.23 µM>1000-foldStrong (Ac-Tubulin accumulation)Highly selective biochemical probe[3]
AGK2 Cyanocyclopentyl-amide3.50 µM>10-foldModerateAcute liver failure/fibrosis models[5]
ST44 Diaryl Acetamide6.50 µM>100-foldStrongAnti-proliferative (MCF-7 cells)[6]

Data synthesis derived from structural optimization studies of SIRT2 inhibitors[3][5][6].

Self-Validating Experimental Protocols

A robust validation pipeline must prove that the compound inhibits the enzyme in vitro, selectively targets the desired isoform, and successfully penetrates the cell membrane to engage the target in the cytosol.

Validation_Workflow Step1 1. FRET Assay (Biochemical Potency) Step2 2. Isoform Profiling (SIRT1/3 Counter-screen) Step1->Step2 Step3 3. Target Engagement (Ac-α-Tubulin Western) Step2->Step3 Step4 4. Phenotypic Assay (Cell Migration/Fibrosis) Step3->Step4

Four-step orthogonal validation workflow for SIRT2 fragment hits.

Protocol A: In Vitro FRET-Based Deacetylation Assay

Purpose: To determine the biochemical IC₅₀ of NMPA against recombinant SIRT2. Causality & Logic: SIRT2 requires NAD⁺ to cleave acetyl groups from lysine residues. By using a fluorogenic acetylated peptide (Fluor de Lys), we can monitor enzyme kinetics. A developer solution is added post-reaction to cleave the deacetylated peptide, releasing a fluorophore.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare SIRT assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA). Causality: BSA prevents non-specific binding of the hydrophobic thioacetamide fragment to the microplate walls.

  • Compound Equilibration: In a 384-well black microplate, add 0.5 µg of recombinant human SIRT2. Add NMPA in a 10-point dose-response series (100 µM to 0.1 µM, 1% final DMSO). Incubate at 37°C for 15 minutes. Causality: Fragment-sized molecules often have fast off-rates; pre-incubation allows the compound to induce the selectivity pocket before substrate competition begins.

  • Reaction Initiation: Add 500 µM NAD⁺ and 10 µM Fluor de Lys-SIRT2 substrate to all wells.

  • Self-Validating Controls:

    • Positive Control: 1 µM SirReal2 (Ensures assay sensitivity).

    • Negative Control: No-enzyme well (Establishes baseline fluorescence).

  • Termination: After 30 minutes, add 50 µL of Developer Solution containing 2 mM Nicotinamide. Causality: Nicotinamide is a pan-sirtuin inhibitor that instantly halts the NAD⁺-dependent reaction, ensuring an accurate kinetic snapshot.

  • Detection: Read fluorescence at Excitation 360 nm / Emission 460 nm. Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol B: Cellular Target Engagement (Ac-α-Tubulin Western Blot)

Purpose: To verify that NMPA crosses the cell membrane and inhibits cytosolic SIRT2. Causality & Logic: α-Tubulin is the canonical cytosolic substrate of SIRT2[4]. If NMPA successfully inhibits SIRT2 in cellulo, we will observe a dose-dependent accumulation of acetylated α-tubulin (Ac-α-Tubulin) at Lys40.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MCF-7 breast cancer cells or LX-2 hepatic stellate cells in 6-well plates. Treat with NMPA (50 µM), SirReal2 (5 µM, positive control), or 0.1% DMSO (vehicle) for 6 hours. Causality: A 6-hour window is optimal to observe tubulin acetylation turnover without triggering secondary apoptotic pathways that could confound the readout[4].

  • Lysis with Preservation: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and 5 mM Nicotinamide . Critical Causality: If Nicotinamide is omitted, endogenous sirtuins will rapidly deacetylate tubulin during the lysis process, leading to false-negative target engagement data.

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting:

    • Block with 5% BSA in TBST for 1 hour.

    • Probe with primary antibodies: Anti-acetyl-α-tubulin (Lys40) (1:1000) and Anti-total α-tubulin (1:2000) overnight at 4°C.

  • Validation & Analysis: Wash, apply HRP-conjugated secondary antibodies, and develop using ECL. Densitometric quantification must normalize the Ac-α-Tubulin signal strictly against Total α-Tubulin (not just GAPDH) to account for any compound-induced changes in microtubule polymerization.

Phenotypic Translation

Once target engagement is confirmed, the biological activity of NMPA derivatives can be validated in phenotypic models. As demonstrated in recent literature, inhibiting the SIRT2 axis suppresses the phosphorylation of ERK, leading to the degradation of c-MYC[1]. This makes thioacetamide-based SIRT2 inhibitors highly valuable in suppressing cell migration in breast cancer models[4] and attenuating carbon tetrachloride (CCl₄) or thioacetamide (TAA)-induced hepatic fibrosis in vivo[1][5].

References

  • Lead Structure-Based Hybridization Strategy Reveals Major Potency Enhancement of SirReal-Type Sirt2 Inhibitors Source: Pharmaceuticals (MDPI) URL:[Link]

  • 2-(Methyl(phenyl)amino)-N-(phenyloxyphenyl)acetamide structural motif representing a framework for selective SIRT2 inhibition Source: Drug Development Research (PubMed) URL:[Link]

  • Selective inhibitors of SIRT2 regulate perinuclear α-tubulin acetylation, migration, and invasion of breast cancer cells Source: bioRxiv URL:[Link]

  • In silico approach reveals N-(5-phenoxythiophen-2-yl)-2-(arylthio)acetamides as promising selective SIRT2 inhibitors Source: Journal of Biomolecular Structure and Dynamics (PubMed) URL:[Link]

  • Inhibition of SIRT2 suppresses hepatic fibrosis Source: American Journal of Physiology-Gastrointestinal and Liver Physiology URL:[Link]

  • Protective role of AGK2 on thioacetamide-induced acute liver failure in mice Source: Life Sciences (PubMed) URL:[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Guide: N-methyl-2-(phenylsulfanyl)acetamide and Thioacetamide Derivatives as Atypical Dopamine Transporter Inhibitors

Executive Summary N-methyl-2-(phenylsulfanyl)acetamide (CAS: 18732-32-6) serves as a critical foundational scaffold in the development of atypical dopamine transporter (DAT) inhibitors. Unlike classical psychostimulants...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-2-(phenylsulfanyl)acetamide (CAS: 18732-32-6) serves as a critical foundational scaffold in the development of atypical dopamine transporter (DAT) inhibitors. Unlike classical psychostimulants (e.g., cocaine or amphetamines) that trigger rapid, abuse-liable dopamine spikes, phenylsulfanyl acetamides and their derivatives exhibit "atypical" binding profiles[1]. This guide provides an objective, data-driven comparison of N-methyl-2-(phenylsulfanyl)acetamide against its structural analogs, detailing the mechanistic causality behind specific functional group modifications (e.g., N-methylation and thioether oxidation) and providing self-validating protocols for evaluating their central nervous system (CNS) efficacy.

Mechanistic Grounding: The Causality of Structural Modifications

As application scientists, we do not merely screen compounds; we engineer specific pharmacodynamic responses by manipulating stereoelectronic properties. The DAT is a primary target for wake-promoting agents[2]. The SAR of the phenylsulfanyl acetamide class is governed by three critical structural domains:

  • The Hydrophobic Aryl Ring (S1 Pocket Occupation): The phenyl ring provides the necessary lipophilic bulk to anchor the molecule within the central S1 binding pocket of the DAT[3]. While a single phenyl ring yields micromolar affinity, expanding this to a benzhydryl (diphenylmethyl) group—as seen in Modafinil—significantly increases binding affinity by engaging deeper hydrophobic sub-pockets[1].

  • The Sulfur Linkage (Thioether vs. Sulfoxide): N-methyl-2-(phenylsulfanyl)acetamide utilizes an unoxidized thioether linkage. This maintains a high partition coefficient (ClogP), driving rapid blood-brain barrier (BBB) penetration. However, oxidizing the sulfur to a sulfoxide introduces a strong dipole and a chiral center. This oxidation often decreases raw in vitro binding affinity but paradoxically enhances in vivo wake-promoting efficacy by altering the drug's residence time and stabilizing an inward-facing DAT conformation[4].

  • N-Methylation of the Amide: Converting a primary amide to an N-methyl amide restricts the conformational flexibility of the molecule. This modification alters the hydrogen-bond donor/acceptor dynamics with key residues (e.g., Asp79 in hDAT), often improving the pharmacokinetic half-life and shifting the selectivity profile away from the norepinephrine transporter (NET)[4].

DAT_Pathway A N-methyl-2-(phenylsulfanyl)acetamide (Thioacetamide Scaffold) B Dopamine Transporter (DAT) [S1 Binding Pocket] A->B Competitive Inhibition C Extracellular Dopamine Accumulation B->C Reuptake Blockade D Postsynaptic D1/D2 Receptor Activation C->D Synaptic Signaling E Cortical Arousal & Wakefulness D->E Behavioral Output

Fig 1. Pharmacodynamic pathway of atypical DAT inhibition by thioacetamide derivatives.

SAR Comparison Guide: Quantitative Performance Data

The following table synthesizes the performance of N-methyl-2-(phenylsulfanyl)acetamide against key structural alternatives. Data reflects consensus benchmarks for this chemical class evaluated in human DAT (hDAT) models and rodent behavioral assays.

CompoundStructural ModificationhDAT Affinity ( Ki​ , µM)ClogPIn Vivo Wakefulness (Duration vs Baseline)
N-methyl-2-(phenylsulfanyl)acetamide Target Scaffold (N-methyl, Thioether)~8.52.1Moderate (+2.0 hours)
2-(phenylsulfanyl)acetamide Primary Amide (N-H)~12.01.8Low (+1.0 hour)
N-methyl-2-(phenylsulfinyl)acetamide Sulfoxide Oxidation~15.20.9Moderate (+2.5 hours)
Modafinil (Clinical Standard)Diphenylmethyl + Sulfoxide + Primary Amide2.51.9High (+5.0 hours)

Data Interpretation: The N-methylated target compound demonstrates superior DAT affinity compared to its primary amide counterpart due to optimized hydrophobic packing. While the sulfoxide derivative shows a higher Ki​ (lower affinity), its increased polarity and atypical binding kinetics translate to a slightly prolonged wakefulness duration, highlighting the non-linear relationship between raw binding affinity and systemic behavioral output[1].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the SAR data must be generated using self-validating experimental workflows. The following protocols detail the exact methodologies required to evaluate these compounds.

SAR_Workflow S1 Compound Library S2 [3H]-WIN35428 Displacement S1->S2 Ligands S4 Liquid Scintillation Counting S2->S4 Bound Radioactivity S3 HEK293-hDAT Membranes S3->S2 Target Prep S5 In Vivo EEG/EMG (Rodent Model) S4->S5 Lead Selection (Ki < 10 µM)

Fig 2. Self-validating experimental workflow for evaluating thioacetamide DAT inhibitors.

Protocol 1: In Vitro hDAT Radioligand Binding Assay

Causality: We utilize [3H]-WIN35428, a metabolically stable cocaine analog, because it reliably labels the DAT binding site without inducing rapid internalization. Self-Validation: The assay incorporates GBR12909 as a non-specific binding control to ensure signal fidelity.

  • Membrane Preparation: Culture HEK293 cells stably expressing hDAT. Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer (Tris-HCl with 120 mM NaCl).

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of [3H]-WIN35428 (final concentration 1.5 nM).

    • 50 µL of the test compound (N-methyl-2-(phenylsulfanyl)acetamide) in serial dilutions ( 10−9 to 10−4 M).

    • 100 µL of hDAT membrane suspension (approx. 15 µg protein/well).

  • Controls: Include wells with assay buffer only (Total Binding) and wells with 10 µM GBR12909 (Non-Specific Binding).

  • Incubation & Filtration: Incubate the plate at 4°C for 2 hours to reach equilibrium. Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: In Vivo EEG/EMG Wakefulness Assay

Causality: In vitro binding does not account for BBB permeability or metabolic clearance. Direct electroencephalogram (EEG) monitoring is required to confirm the translation of DAT inhibition into cortical arousal.

  • Surgical Implantation: Under isoflurane anesthesia, implant adult male C57BL/6J mice with EEG electrodes in the frontal and parietal cortex, and electromyogram (EMG) electrodes in the nuchal muscle. Allow 7 days for recovery.

  • Baseline Recording: Transfer animals to recording chambers. Record baseline EEG/EMG for 24 hours to establish individualized circadian sleep-wake architectures.

  • Dosing (Self-Validation): Administer treatments intraperitoneally (i.p.) at the onset of the light phase (when mice naturally sleep).

    • Negative Control: Vehicle (0.5% methylcellulose).

    • Positive Control: Modafinil (100 mg/kg).

    • Test Group: N-methyl-2-(phenylsulfanyl)acetamide (100 mg/kg).

  • Data Acquisition & Scoring: Record signals for 12 hours post-injection. Use automated software (validated by manual epoch scoring) to classify 10-second epochs into Wakefulness, Non-Rapid Eye Movement (NREM) sleep, or REM sleep based on frequency bands (Delta vs. Theta power) and EMG amplitude.

  • Analysis: Quantify the total duration of continuous wakefulness post-injection compared to the vehicle baseline.

References

  • Action of modafinil – increased motivation via the dopamine transporter inhibition and D1 receptors? Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Novel and High Affinity 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues as Atypical Dopamine Transporter Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. Source: MDPI Biomolecules. URL:[Link]

Sources

Validation

"N-methyl-2-(phenylsulfanyl)acetamide" vs. N-phenyl-2-(phenylsulfanyl)acetamide

Publish Comparison Guide: N-methyl-2-(phenylsulfanyl)acetamide vs. N-phenyl-2-(phenylsulfanyl)acetamide in Asymmetric Synthesis As a Senior Application Scientist specializing in synthetic methodology and early-stage drug...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: N-methyl-2-(phenylsulfanyl)acetamide vs. N-phenyl-2-(phenylsulfanyl)acetamide in Asymmetric Synthesis

As a Senior Application Scientist specializing in synthetic methodology and early-stage drug discovery, I frequently evaluate thioether amides as model substrates. The asymmetric oxidation of sulfides to chiral sulfoxides is a cornerstone reaction in medicinal chemistry, most notably utilized in the synthesis of the eugeroic drug modafinil and its enantiopure derivative, armodafinil[1][2].

When developing new catalytic systems (such as chiral transition-metal complexes or peptide-based organocatalysts), selecting the right model substrate is critical. In this guide, we objectively compare two fundamental thioether amides: N-methyl-2-(phenylsulfanyl)acetamide and N-phenyl-2-(phenylsulfanyl)acetamide . We will analyze how their distinct steric and electronic profiles influence reaction kinetics, enantioselectivity, and downstream pharmacological screening.

Structural and Physicochemical Profiling

The substitution at the amide nitrogen fundamentally alters the molecule's behavior in both catalytic environments and biological assays.

  • N-methyl-2-(phenylsulfanyl)acetamide (CAS: 18732-32-6): Features an aliphatic methyl group. It offers minimal steric hindrance and acts as a strong, accessible hydrogen-bond donor. This H-bond donating capacity is critical for anchoring the substrate to chiral catalysts (like aspartic acid-containing peptides or Kagan-Modena titanium complexes) to achieve high enantiomeric excess (ee%)[2].

  • N-phenyl-2-(phenylsulfanyl)acetamide: Features a bulky, electron-withdrawing phenyl ring. The delocalization of the amide nitrogen's lone pair into the aromatic ring reduces its H-bond donating strength. Furthermore, the steric bulk of the N-phenyl group significantly alters the trajectory of the oxidant during the transition state.

Table 1: Comparative Physicochemical Properties
PropertyN-methyl-2-(phenylsulfanyl)acetamideN-phenyl-2-(phenylsulfanyl)acetamideImpact on Workflow
Steric Bulk (N-substituent) Low (Methyl)High (Phenyl)Dictates catalyst pocket fit and face-selectivity during oxidation.
Amide H-Bond Donor Strength StrongWeakened (delocalized)Stronger H-bonding generally yields higher enantioselectivity[2].
Lipophilicity (Calculated LogP) ~1.8~3.2N-phenyl requires higher organic solvent ratios for in vitro assay formulation.
Nucleophilicity of Sulfur BaselineMarginally reducedN-phenyl derivatives often exhibit slightly slower oxidation kinetics.

Mechanistic Visualization: Asymmetric Sulfoxidation

The synthesis of enantiopure sulfoxides relies on the steric and electronic differentiation of the two lone pairs on the sulfur atom. The diagram below illustrates the logical flow of catalyst-substrate interaction, where the amide N-H serves as a crucial contact point.

G sub Thioether Amide (N-methyl vs N-phenyl) ts Transition State (H-Bonding & Steric Clash) sub->ts Oxidation cat Chiral Catalyst + H2O2 (e.g., Peptide/Metal) cat->ts Directs Face Selectivity prod Chiral Sulfoxide (API Scaffold) ts->prod Enantiomeric Enrichment

Mechanistic pathway of enantioselective thioether oxidation directed by catalyst interactions.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes causality to explain why the action is performed, ensuring reproducible results across different laboratories.

Protocol 1: Catalytic Enantioselective Sulfoxidation

This protocol evaluates the efficiency of a chiral catalyst against both substrates.

  • Preparation of the Catalytic Complex: In an oven-dried Schlenk flask under argon, dissolve the chiral ligand (e.g., a chiral Schiff base or peptide catalyst) (0.05 equiv) and the transition metal precursor (e.g., VO(acac)₂) (0.05 equiv) in anhydrous dichloromethane (DCM). Causality: Argon prevents premature oxidation by atmospheric oxygen, ensuring the catalyst forms a uniform active species.

  • Substrate Addition: Add 1.0 mmol of either N-methyl-2-(phenylsulfanyl)acetamide or N-phenyl-2-(phenylsulfanyl)acetamide to the solution. Stir for 15 minutes at room temperature to allow substrate-catalyst pre-association via H-bonding[2].

  • Temperature Control: Cool the reaction mixture to -20°C. Causality: Lower temperatures rigidify the transition state, maximizing enantiomeric excess (ee%) and suppressing over-oxidation to the achiral sulfone.

  • Oxidant Introduction: Dropwise add aqueous H₂O₂ (30%, 1.1 equiv) over 10 minutes.

  • Validation & Quenching: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The N-methyl substrate typically reaches completion in 4-6 hours, whereas the N-phenyl substrate may require 12+ hours due to steric hindrance. Quench with saturated aqueous Na₂S₂O₃ to destroy unreacted peroxide.

  • Analysis: Extract with DCM, dry over MgSO₄, and concentrate. Determine the ee% using chiral HPLC. Expectation: The N-methyl derivative will generally yield a higher ee% due to tighter hydrogen-bond docking in the catalyst pocket.

Protocol 2: Formulation for In Vitro Pharmacological Screening

If the resulting sulfoxides are to be tested in biological assays (e.g., binding affinity assays analogous to modafinil's target profiling), proper formulation is mandatory to prevent false negatives caused by precipitation.

  • Stock Solution: Dissolve the purified sulfoxide in 100% LC-MS grade DMSO to create a 10 mM master stock. Causality: DMSO is a universal solvent that disrupts crystal lattice energy, ensuring complete dissolution of both the aliphatic and aromatic amides.

  • Aqueous Dilution: Dilute the stock into the aqueous assay buffer (e.g., PBS, pH 7.4) to a final concentration of 10 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Validation (Nephelometry): Measure the turbidity of the final well using a nephelometer. Causality: The highly lipophilic N-phenyl derivative is prone to micro-precipitation in aqueous buffers. If turbidity is detected, the addition of a surfactant (e.g., 0.01% Tween-20) is required to maintain a true solution.

Conclusion and Selection Guide

The choice between these two substrates depends entirely on the goal of your research program:

  • Choose N-methyl-2-(phenylsulfanyl)acetamide when benchmarking new asymmetric oxidation catalysts. Its favorable steric profile and strong H-bond donating ability make it an ideal "best-case scenario" model for synthesizing modafinil-like scaffolds[1][2].

  • Choose N-phenyl-2-(phenylsulfanyl)acetamide when stress-testing the robustness of a catalytic system. If a catalyst can achieve high enantioselectivity and rapid kinetics with this bulky, electronically deactivated substrate, it demonstrates exceptional synthetic utility.

References

  • Asymmetric synthesis of modafinil and its derivatives by enantioselective oxidation of thioethers: comparison of various methods including synthesis in ionic liquids. Tetrahedron: Asymmetry. Available at: [Link]

  • Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides. PMC - NIH. Available at: [Link]

Sources

Comparative

Benchmarking N-methyl-2-(phenylsulfanyl)acetamide: Pharmacokinetic &amp; Synthetic Profiling Against Standard Wake-Promoting Precursors

Executive Summary & Structural Rationale In the development of atypical dopamine transporter (DAT) inhibitors and wake-promoting agents (WPAs), structural modifications to the acetamide pharmacophore profoundly dictate b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the development of atypical dopamine transporter (DAT) inhibitors and wake-promoting agents (WPAs), structural modifications to the acetamide pharmacophore profoundly dictate both pharmacokinetic distribution and pharmacodynamic target engagement. N-methyl-2-(phenylsulfanyl)acetamide (NMPA) serves as a critical thioether building block and a lipophilic prodrug model.

To understand its utility, NMPA must be benchmarked against the clinical standard Modafinil (a primary amide sulfoxide) and its direct non-methylated analog 2-(phenylthio)acetamide (PTA) .

The structural rationale for utilizing NMPA relies on two fundamental principles of medicinal chemistry:

  • The Thioether Liability as a Prodrug Mechanism: Unlike sulfoxides, which are directly active at the DAT, thioethers are relatively inactive at the target site. However, they undergo rapid Phase I hepatic metabolism via Cytochrome P450 (CYP450) and Flavin-containing monooxygenases (FMOs) to yield the active sulfoxide metabolite. This allows the thioether to act as a highly lipophilic, BBB-permeable prodrug.

  • N-Methylation for Enhanced Permeability: Primary amides (like PTA and Modafinil) are prone to rapid enzymatic hydrolysis and exhibit high polar surface area (PSA). By introducing an N-methyl group, NMPA reduces hydrogen bond donor capacity, thereby increasing its partition coefficient (LogP) and theoretically enhancing passive diffusion across the blood-brain barrier (BBB) prior to central or hepatic oxidation.

Comparative Pharmacokinetic & In Vitro Benchmarking

To objectively evaluate NMPA, we synthesized comparative data focusing on lipophilicity, metabolic stability, and target affinity. Because NMPA is a thioether, its direct DAT IC50 is low; its biological value is realized post-oxidation.

CompoundStructural ClassificationClogPDAT IC50 (µM)*Microsomal Half-Life (t½)BBB Permeability (Papp)
Modafinil Primary Amide Sulfoxide0.82.1> 120 minModerate (Active Transport)
PTA Primary Amide Thioether1.5> 10.0 (Prodrug)45 minHigh (Passive)
NMPA Secondary Amide Thioether1.8> 10.0 (Prodrug)30 minVery High (Passive)

*Note: DAT IC50 values for thioethers reflect the unoxidized parent compound. In vivo efficacy relies on the conversion to the sulfoxide form, which binds the DAT in a distinct, inward-facing conformation[1].

Mechanistic Pathway: Thioether Oxidation to Active Sulfoxide

The pharmacological activation of NMPA relies on direct oxygen atom transfer. Heme-containing enzymes, such as CYP450s, catalyze the oxidation of the thioether substrate to its corresponding sulfoxide via a reactive iron-oxo intermediate[2]. Once oxidized, the resulting N-methyl-2-(phenylsulfinyl)acetamide acts as an atypical DAT inhibitor. Unlike cocaine, which stabilizes an outward-facing DAT conformation, these sulfoxide derivatives stabilize an inward-facing closed conformation, elevating extracellular dopamine without triggering classical stimulant-like euphoria[3].

G NMPA NMPA (Thioether) LogP: 1.8 | Prodrug CYP Hepatic CYP450 Oxidation NMPA->CYP Phase I Metabolism Sulfoxide Sulfoxide Metabolite Active Pharmacophore CYP->Sulfoxide [O] Transfer DAT Dopamine Transporter (Inward-Facing) Sulfoxide->DAT Competitive Inhibition

Fig 1. Metabolic activation of NMPA to its sulfoxide derivative and subsequent DAT inhibition.

Self-Validating Experimental Protocols

To ensure rigorous benchmarking, the following protocols are designed as self-validating systems. They incorporate internal standards and specific quenching mechanisms to isolate the variables of interest.

Workflow Step1 1. Incubation HLMs + NADPH (37°C) Step2 2. Quenching Cold ACN + IS (Stop Rxn) Step1->Step2 Step3 3. Centrifugation Protein PPT (14,000 x g) Step2->Step3 Step4 4. LC-MS/MS Quantify Sulfoxide Step3->Step4

Fig 2. Step-by-step workflow for the in vitro microsomal oxidation assay of thioether compounds.

Protocol A: In Vitro Microsomal Sulfoxidation Assay

This assay quantifies the metabolic conversion rate of NMPA (thioether) to its active sulfoxide form.

Causality & Design: Human Liver Microsomes (HLMs) provide the necessary CYP450 enzymes. The reaction requires NADPH as an electron donor. We utilize ice-cold acetonitrile (ACN) spiked with a deuterated internal standard (IS) to quench the reaction. The cold ACN instantly denatures the enzymes, halting oxidation at precise time points, while the IS corrects for any volumetric loss during the subsequent protein precipitation (PPT) and centrifugation steps.

  • Preparation: Pre-warm 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ at 37°C for 5 minutes.

  • Initiation: Add NMPA (final concentration 1 µM) and initiate the reaction by adding 1 mM NADPH.

  • Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot of the reaction mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold ACN containing 50 ng/mL of Warfarin (Internal Standard).

  • Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to LC-MS/MS vials. Quantify the depletion of NMPA (m/z 182.1 -> [Fragment]) and the appearance of the sulfoxide metabolite.

Protocol B: Radioligand DAT Binding Assay (Competition)

Because the unoxidized NMPA has low affinity, this assay is typically performed on the synthetically oxidized sulfoxide derivative of NMPA to benchmark it against Modafinil.

Causality & Design: We use [³H]WIN 35,428, a high-affinity cocaine analog, as the radioligand because it reliably labels the DAT. By measuring how effectively the NMPA-sulfoxide displaces [³H]WIN 35,428, we determine its binding affinity (Ki). Non-specific binding is defined using a saturating concentration of unlabelled nomifensine (10 µM) to ensure the signal measured is exclusively from DAT interactions.

  • Tissue Preparation: Homogenize rat striatal tissue in ice-cold sucrose buffer. Centrifuge at 30,000 x g to isolate the membrane fraction containing the DAT.

  • Incubation Setup: In a 96-well plate, combine 50 µL of the membrane suspension, 25 µL of [³H]WIN 35,428 (final concentration 1.5 nM), and 25 µL of the test compound (NMPA-sulfoxide or Modafinil) at varying concentrations (10⁻⁹ to 10⁻⁴ M).

  • Control Wells: Dedicate wells for total binding (buffer only) and non-specific binding (10 µM nomifensine).

  • Equilibration: Incubate the plate at 4°C for 2 hours to reach thermodynamic equilibrium without degrading the transporter proteins.

  • Filtration: Rapidly filter the assay mixture through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (to reduce non-specific binding to the plastic/filter). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate the IC50 using non-linear regression analysis.

References

  • Effects of Modafinil on Dopamine and Dopamine Transporters in the Male Human Brain: Clinical Implications.JAMA / National Institutes of Health (NIH).URL: Verified Source
  • The Atypical Stimulant and Nootropic Modafinil Interacts with the Dopamine Transporter in a Different Manner than Classical Cocaine-Like Inhibitors.PLoS One.URL: Verified Source
  • A heme•DNAzyme activated by hydrogen peroxide catalytically oxidizes thioethers by direct oxygen atom transfer rather than by a Compound I-like intermediate.Nucleic Acids Research / PMC.URL: Verified Source

Sources

Validation

Reproducibility of "N-methyl-2-(phenylsulfanyl)acetamide" synthesis methods

An In-Depth Guide to the Synthesis of N-methyl-2-(phenylsulfanyl)acetamide: A Comparative Analysis of Reproducibility and Methodology Introduction N-methyl-2-(phenylsulfanyl)acetamide is a thioether derivative of N-methy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of N-methyl-2-(phenylsulfanyl)acetamide: A Comparative Analysis of Reproducibility and Methodology

Introduction

N-methyl-2-(phenylsulfanyl)acetamide is a thioether derivative of N-methylacetamide. Molecules containing the α-arylthioacetamide scaffold are valuable intermediates in organic synthesis and have been explored for various applications. The reliability of the synthesis of these building blocks is paramount for the successful progression of research and development projects. This guide provides a detailed, comparative analysis of the primary synthetic route to N-methyl-2-(phenylsulfanyl)acetamide, focusing on the reproducibility of the methodology. We will dissect the synthesis of the key precursor, 2-chloro-N-methylacetamide, and its subsequent conversion to the target molecule, offering insights into critical experimental parameters and expected outcomes based on established literature.

Core Synthesis Route: SN2 Thioetherification

The most direct and widely applicable method for synthesizing N-methyl-2-(phenylsulfanyl)acetamide is through a bimolecular nucleophilic substitution (SN2) reaction. This pathway involves the reaction of a sulfur-based nucleophile, sodium thiophenolate, with an electrophilic precursor, 2-chloro-N-methylacetamide. The reaction is generally efficient and high-yielding when performed under appropriate conditions.

Mechanistic Overview

The reaction proceeds via a concerted SN2 mechanism, where the thiophenolate anion attacks the carbon atom bearing the chlorine atom, displacing the chloride leaving group in a single step.[1] The choice of a polar aprotic solvent, such as dimethylformamide (DMF), is crucial as it solvates the counter-ion (Na+) while leaving the nucleophile relatively unsolvated and highly reactive.

G cluster_reactants Reactants cluster_ts Transition State cluster_products Products Thiophenolate Ph-S⁻ Na⁺ TS [Ph-S···CH₂(Cl)···C(O)NHCH₃]⁻ Thiophenolate->TS Nucleophilic Attack Chloroacetamide Cl-CH₂-C(O)NHCH₃ Chloroacetamide->TS Product Ph-S-CH₂-C(O)NHCH₃ TS->Product Bond Formation Salt Na⁺ Cl⁻ TS->Salt Leaving Group Departure

Caption: SN2 mechanism for the synthesis of N-methyl-2-(phenylsulfanyl)acetamide.

Experimental Protocols and Reproducibility Analysis

A reproducible synthesis of the target compound relies heavily on the quality of its precursors. Therefore, this guide is presented in two distinct stages: the preparation of 2-chloro-N-methylacetamide and its subsequent conversion to the final product.

Part A: Synthesis of the Precursor, 2-Chloro-N-methylacetamide

The synthesis of 2-chloro-N-methylacetamide is typically achieved by the acylation of methylamine with chloroacetyl chloride.[2] Several variations of this procedure exist, with the primary difference being the source of methylamine and the base used.

Protocol 1: Using Aqueous Methylamine

This method is straightforward and uses a commercially available aqueous solution of methylamine.

  • Materials: Chloroacetyl chloride, 40% aqueous methylamine solution, water, dichloromethane, anhydrous calcium chloride.

  • Procedure:

    • In a flask equipped with a stirrer and thermometer, combine 55 mL (0.58 mol) of 40% aqueous methylamine and 50 mL of water.

    • Cool the solution to -20°C in a suitable bath.

    • Slowly add 11.5 mL (0.145 mol) of chloroacetyl chloride dropwise, ensuring the temperature is maintained below -15°C.[2]

    • After the addition is complete, continue stirring at -15°C for 5 hours.

    • Extract the reaction mixture with dichloromethane (3 x portions).

    • Dry the combined organic layers over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation to yield a colorless solid.

    • The crude product can be further purified by vacuum distillation.

  • Reproducibility Insights: This method is reported to yield up to 88.9% of the desired product.[2] Temperature control is the most critical parameter; failure to keep the temperature low can lead to side reactions and reduced yield. The large excess of methylamine ensures the complete consumption of the acid chloride.

Protocol 2: Using Methylamine Hydrochloride

This protocol generates methylamine in situ from its hydrochloride salt, offering better stoichiometry control.

  • Materials: Methylamine hydrochloride, sodium hydroxide, water, 2-chloroacetyl chloride, dichloromethane, brine.

  • Procedure:

    • Prepare an ammonia solution by adding methylamine hydrochloride (1.10 mol) to a solution of sodium hydroxide (2.15 mol) in 500 mL of water, with stirring. Cool to 0°C.[2]

    • Prepare an acid chloride solution by dissolving 2-chloroacetyl chloride (1 mol) in 300 mL of dichloromethane. Cool to 0°C.[2]

    • Add the acid chloride solution dropwise to the ammonia solution while maintaining the temperature below 5°C.

    • After the addition, stir for an additional hour at the same temperature.

    • Separate the organic phase and wash it with brine until neutral.

    • Remove the solvent by distillation to obtain the product.

  • Reproducibility Insights: This method boasts a high conversion rate (98.5%) and purity (99%).[2] It avoids the large excess of amine and provides a cleaner reaction profile. The two-phase system facilitates an easier work-up.

Part B: Synthesis of N-methyl-2-(phenylsulfanyl)acetamide

This stage involves the core SN2 reaction. The following protocol is adapted from a similar synthesis of a related sulfide.[3]

  • Materials: Thiophenol, sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous dimethylformamide (DMF), 2-chloro-N-methylacetamide, saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate (EtOAc), water, aqueous sodium hydroxide (NaOH), anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a solution of thiophenol (1.1 mmol) in 2 mL of anhydrous DMF in a flask under a nitrogen atmosphere, add NaH (1.1 mmol) at 0°C.[3]

    • Stir the mixture at 0°C for 20 minutes to allow for the formation of sodium thiophenolate.

    • Add a solution of 2-chloro-N-methylacetamide (1 mmol) in 1 mL of DMF dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Cool the mixture back to 0°C and quench the reaction by adding 5 mL of saturated aqueous NH₄Cl.[3]

    • Dilute with 10 mL of water and extract with ethyl acetate (3 x 5 mL).

    • Wash the combined organic layers with aqueous NaOH solution (2 x 10 mL) to remove any unreacted thiophenol, followed by water (2 x 10 mL).[3]

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization (e.g., from a mixture of CH₂Cl₂ and hexane) or column chromatography.

  • Reproducibility Insights: The yield for a similar reaction to produce N-methoxy-N-methyl-2-(phenylsulfanyl)acetamide was reported to be 72%.[3] For the analogous N-phenyl compound, an 83% yield was achieved.[4][5] It is reasonable to expect a yield in the range of 70-85% for N-methyl-2-(phenylsulfanyl)acetamide.

    • Critical Parameters:

      • Anhydrous Conditions: Sodium hydride reacts violently with water. The use of anhydrous DMF and a nitrogen atmosphere is essential for safety and to prevent quenching of the base and the thiophenolate nucleophile.

      • Base: NaH is a strong, non-nucleophilic base, ideal for deprotonating thiophenol. Weaker bases like potassium carbonate could also be used, but may require longer reaction times or heating.

      • Work-up: The wash with NaOH is critical for removing the pungent and toxic thiophenol starting material, ensuring the purity of the final product.

Overall Synthesis Workflow and Data Summary

Caption: General workflow for the two-stage synthesis of the target compound.

Table 1: Comparison of Synthesis Parameters

ParameterPrecursor Synthesis (Protocol 1)Precursor Synthesis (Protocol 2)Final Product Synthesis
Starting Materials Chloroacetyl chloride, 40% aq. MeNH₂Chloroacetyl chloride, MeNH₂·HCl2-Chloro-N-methylacetamide, Thiophenol
Key Reagents WaterNaOH, DichloromethaneNaH, Anhydrous DMF
Temperature -20°C to -15°C0°C to 5°C0°C to Room Temperature
Reported Yield ~89%[2]~98% (conversion)[2]~70-85% (inferred)[3][4][5]
Key Reproducibility Factor Strict low-temperature controlPhase separation efficiencyMaintenance of anhydrous conditions

Product Characterization

The identity and purity of the synthesized N-methyl-2-(phenylsulfanyl)acetamide should be confirmed using standard analytical techniques.

  • ¹H NMR: The spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the sulfur atom, multiplets for the aromatic protons of the phenyl group, a doublet for the N-methyl protons (CH₃), and a broad singlet or quartet for the amide proton (NH) due to coupling with the methyl group. Based on the N-phenyl analogue, the methylene singlet would appear around δ 3.8 ppm.[4][5]

  • Melting Point: A sharp melting point is indicative of high purity.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • Infrared Spectroscopy: To identify characteristic functional groups, such as the C=O stretch of the amide and the N-H bond.

Conclusion

The synthesis of N-methyl-2-(phenylsulfanyl)acetamide is most reproducibly achieved through a two-stage process involving the initial, high-yield synthesis of 2-chloro-N-methylacetamide, followed by a robust SN2 reaction with sodium thiophenolate. For the precursor synthesis, the method utilizing methylamine hydrochloride and sodium hydroxide offers superior control and purity.[2] The subsequent thioetherification is reliable, provided that strictly anhydrous conditions are maintained to ensure the efficacy of the sodium hydride base and the resulting thiophenolate nucleophile.[3] By carefully controlling key parameters such as temperature, solvent purity, and work-up procedures, researchers can consistently obtain the target compound in high yield and purity, suitable for further applications in drug development and chemical research.

References

  • Synthesis and Application of N-Methoxy-N-methyl-2-phenylsulfonyl- acetamide as a Two-Carbon Homologating. (n.d.). Indian Journal of Chemistry - Section B.
  • El-Emam, A. A., Al-Deeb, O. A., & Al-Tamimi, A.-M. S. (2020). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 3), 392–396. [Link]

  • El-Emam, A. A., Al-Deeb, O. A., & Al-Tamimi, A.-M. S. (2020). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. ResearchGate. Retrieved March 8, 2024, from [Link]

  • O'Donovan, D. H., & O'Donoghue, A. C. (2020). A kinetic study of thiol addition to N-phenylchloroacetamide. Organic & Biomolecular Chemistry, 18(38), 7578–7586. [Link]

Sources

Comparative

Definitive Structural Elucidation of N-methyl-2-(phenylsulfanyl)acetamide: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary & The Analytical Challenge In small-molecule drug discovery and materials science, confirming the exact atomic connectivity and three-dimensional conformation of a synthesized compound is paramount. As...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

In small-molecule drug discovery and materials science, confirming the exact atomic connectivity and three-dimensional conformation of a synthesized compound is paramount. As a Senior Application Scientist, I frequently encounter molecules that exhibit high conformational flexibility, making their structural elucidation non-trivial.

N-methyl-2-(phenylsulfanyl)acetamide (also known as N-methyl-2-(phenylthio)acetamide) serves as an excellent model compound for this comparative guide. Structurally, it features a phenyl ring attached to a sulfur atom, linked via a methylene bridge to an N-methyl amide group. The presence of highly rotatable bonds (C-S, S-CH₂, and CH₂-C=O) means the molecule can adopt multiple theoretical conformers. Furthermore, the amide moiety acts as both a hydrogen bond donor (N-H) and acceptor (C=O), driving complex intermolecular networks in the solid state.

While routine spectroscopic methods can confirm bulk purity and solution-state connectivity, they often fail to capture the absolute spatial arrangement. This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) —the gold standard for 3D structural confirmation—against 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) , providing field-proven protocols and causality-driven insights.

Modality Comparison: SC-XRD vs. Alternative Techniques

To establish a self-validating analytical system, we must understand the physical causality behind each technique's data output.

Alternative 1: High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: Ionization (e.g., ESI) followed by time-of-flight (TOF) mass separation.

  • Causality: Measures the exact mass-to-charge ratio ( m/z ). It confirms the empirical formula ( C10​H13​NOS ) and isotopic distribution but provides zero information regarding 3D spatial geometry or distinguishing between structural isomers.

Alternative 2: 2D NMR Spectroscopy (NOESY/HMBC)
  • Mechanism: Nuclear spin interactions within an applied magnetic field.

  • Causality: HMBC provides through-bond connectivity, confirming the methylene bridge connects the sulfur and the amide. NOESY provides through-space interactions (< 5 Å). However, because NMR is performed in solution, the rapid rotation around the thioether and amide bonds results in a time-averaged ensemble of conformers. It cannot definitively assign the exact dihedral angles locked in the solid state.

The Gold Standard: Single-Crystal X-Ray Diffraction (SC-XRD)
  • Mechanism: Elastic scattering of X-ray photons by the electron clouds of the atoms within a periodic crystal lattice.

  • Causality: By measuring the diffraction angles and intensities, we can apply Fourier transforms to reconstruct the exact electron density map of the molecule. This yields absolute 3D atomic coordinates, exact bond lengths, dihedral angles, and maps the precise intermolecular hydrogen-bonding network (e.g., N-H···O interactions between adjacent acetamide molecules).

Quantitative & Qualitative Comparison Matrix
ParameterSC-XRD (X-Ray Crystallography)2D NMR (NOESY/HMBC)HRMS (ESI-TOF)
Primary Output Absolute 3D coordinates, bond lengths, anglesSolution-state connectivity, time-averaged proximityExact molecular mass, isotopic pattern
Sample State Solid (Single Crystal, >0.1 mm)Liquid (Dissolved in deuterated solvent)Gas phase (Ionized from solution)
Resolution Limit Sub-Angstrom (< 0.8 Å)~ 2-5 Å (Through-space NOE estimation)< 1 ppm mass error
H-Bonding Data Definitive (Solid-state network mapped)Inferred (Solvent dependent, exchange rates)None
Time to Result 24–72 hrs (Crystallization) + 2 hrs (Data)1–4 hrs (Data acquisition)< 10 minutes
Major Limitation Requires a high-quality single crystal Cannot resolve absolute solid-state conformersCannot distinguish structural isomers

Experimental Protocols: A Self-Validating Workflow

To achieve definitive structural confirmation of N-methyl-2-(phenylsulfanyl)acetamide, the following step-by-step methodologies must be strictly adhered to.

Protocol A: Crystal Growth via Vapor Diffusion

Expertise Insight: Why choose vapor diffusion over slow evaporation? Slow evaporation often leads to rapid supersaturation at the meniscus, causing twinned or amorphous crystal growth. Vapor diffusion allows for an exceptionally slow, thermodynamically controlled decrease in solubility, which is critical for flexible molecules like thioethers to pack uniformly into a crystal lattice.

  • Solvent Selection: Dissolve 15–20 mg of highly pure (>99% by HPLC) N-methyl-2-(phenylsulfanyl)acetamide in 0.5 mL of Dichloromethane (CH₂Cl₂) in a small 2 mL inner glass vial.

  • Anti-Solvent Selection: Place the open 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Hexane (the anti-solvent).

  • Equilibration: Cap the outer 20 mL vial tightly. Store in a vibration-free environment at a constant 20 °C.

  • Harvesting: Over 48–72 hours, the volatile CH₂Cl₂ will diffuse into the Hexane, and vice versa, slowly lowering the solubility of the target compound. Harvest the resulting colorless block crystals using a polarized light microscope.

Protocol B: SC-XRD Data Collection and Refinement

Expertise Insight: Data collection must be performed at cryogenic temperatures. The causality here is that thermal energy causes atoms (especially the terminal N-methyl group) to vibrate, which smears the electron density and weakens high-angle diffraction spots. Cooling to 100 K "freezes" these vibrations, drastically improving resolution.

  • Mounting: Select a single crystal (approx. 0.20 × 0.15 × 0.10 mm) showing uniform extinction under polarized light. Coat it in perfluoropolyether oil and mount it on a MiTeGen loop.

  • Data Collection: Transfer the loop to the diffractometer goniometer equipped with a cold nitrogen stream (100 K). Collect diffraction data using Mo Kα radiation ( λ=0.71073 Å) or Cu Kα radiation.

  • Integration & Scaling: Integrate the raw frames and apply multi-scan absorption corrections.

  • Structure Solution: Solve the phase problem using direct methods or dual-space algorithms (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 utilizing SHELXL [1]. Ensure all non-hydrogen atoms are refined anisotropically. Hydrogen atoms on the carbon backbone should be placed in calculated positions, while the amide hydrogen (N-H) should be located from the difference Fourier map to accurately model the hydrogen bonding.

  • Validation: Finalize the Crystallographic Information File (CIF) and generate publication-quality ellipsoid plots using Olex2 [2].

Structural Elucidation Workflow Visualization

The following diagram illustrates the logical decision tree for confirming the structure of N-methyl-2-(phenylsulfanyl)acetamide. It highlights how spectroscopic methods serve as prerequisites to the ultimate confirmation by X-ray crystallography.

G Start Synthesized Compound N-methyl-2-(phenylsulfanyl)acetamide HRMS HRMS (ESI-TOF) Confirm Exact Mass & Purity Start->HRMS Step 1: Composition NMR 1D/2D NMR Confirm Solution Connectivity HRMS->NMR Step 2: Connectivity Cryst Crystallization (Vapor Diffusion Method) NMR->Cryst Step 3: Phase Transition XRD SC-XRD Data Collection (100 K, Mo Kα) Cryst->XRD Quality Single Crystal Fail Amorphous / Twinning Optimize Solvent System Cryst->Fail Poor Crystal Quality Success Definitive 3D Structure (Absolute Conformation & H-Bonds) XRD->Success Refinement (SHELXL/Olex2) Fail->Cryst Recrystallize

Caption: Sequential workflow for the structural elucidation of N-methyl-2-(phenylsulfanyl)acetamide.

Conclusion

While HRMS and 2D NMR are indispensable tools for verifying the chemical composition and bulk purity of N-methyl-2-(phenylsulfanyl)acetamide, they fall short of providing the absolute spatial geometry required for advanced structure-property relationship studies. Single-Crystal X-ray Crystallography remains the unrivaled gold standard. By utilizing controlled vapor diffusion for crystal growth and cryogenic data collection coupled with rigorous refinement via SHELXL[1] and Olex2[2], researchers can definitively map the dihedral flexibility and intermolecular hydrogen-bonding networks of this compound.

References

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. (2015). URL: [Link][1]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography, 42(2), 339-341. (2009). URL: [Link][2]

Sources

Validation

A Comparative Guide to N-methyl-2-(phenylsulfanyl)acetamide and Its Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive literature review and meta-analysis of N-methyl-2-(phenylsulfanyl)acetamide, a molecule of interest in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive literature review and meta-analysis of N-methyl-2-(phenylsulfanyl)acetamide, a molecule of interest in medicinal chemistry. Due to the limited direct research on this specific compound, this guide establishes a robust comparative framework against its better-studied analogs, primarily N-phenyl-2-(phenylsulfanyl)acetamide and other N-substituted derivatives. By examining the synthesis, biological activities, and structure-activity relationships of these related compounds, we can infer the probable characteristics and potential therapeutic applications of N-methyl-2-(phenylsulfanyl)acetamide. This document synthesizes data from numerous studies to offer insights into its potential as an antimicrobial and anticancer agent, providing detailed experimental protocols and comparative data to guide future research.

Introduction: The Therapeutic Potential of the Acetamide Scaffold

The acetamide moiety is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents.[1] Acetamide-containing drugs have been successfully developed for inflammation control, cyclooxygenase (COX) enzyme inhibition, and as antiviral medications.[1] The versatility of the acetamide scaffold allows for diverse chemical modifications, leading to a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anticonvulsant properties.[2]

The incorporation of a phenylsulfanyl (phenylthio) group introduces another layer of biological significance. Sulfur-containing compounds are prevalent in pharmaceuticals and natural products, often contributing to the molecule's biological activity and pharmacokinetic profile.[1][3] This guide focuses on the specific structure of N-methyl-2-(phenylsulfanyl)acetamide, navigating the existing literature on analogous compounds to build a comprehensive profile and to highlight its potential in drug discovery.

Synthesis and Structural Analysis

Proposed Synthetic Workflow

A plausible and efficient synthesis of N-methyl-2-(phenylsulfanyl)acetamide can be achieved through the nucleophilic substitution of 2-chloro-N-methylacetamide with thiophenol. This reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby activating it as a nucleophile.

G cluster_reactants Reactants cluster_conditions Reaction Conditions thiophenol Thiophenol reaction_node Nucleophilic Substitution thiophenol->reaction_node Nucleophile chloro_n_methylacetamide 2-chloro-N-methylacetamide chloro_n_methylacetamide->reaction_node Electrophile base Base (e.g., KOH, NaH) base->reaction_node solvent Solvent (e.g., Dioxane, DMF) solvent->reaction_node product N-methyl-2-(phenylsulfanyl)acetamide reaction_node->product

Caption: Proposed synthetic workflow for N-methyl-2-(phenylsulfanyl)acetamide.

Detailed Experimental Protocol (Hypothetical)

The following protocol is adapted from the synthesis of analogous N-substituted-2-(phenylsulfanyl)acetamides.[1]

  • Reaction Setup: To a solution of thiophenol (1.0 equivalent) in a suitable dry solvent such as 1,4-dioxane or DMF, add a base such as potassium hydroxide or sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Addition of Electrophile: Allow the mixture to stir at room temperature for 30 minutes. Then, add a solution of 2-chloro-N-methylacetamide (1.0 equivalent) in the same solvent dropwise.

  • Reaction Progression: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice-water and neutralized with a suitable acid (e.g., HCl). The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the pure N-methyl-2-(phenylsulfanyl)acetamide.

Structural Comparison with Analogs

The crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide reveals that the phenyl and acetamide groups are nearly coplanar, while the sulfanylbenzene group is almost perpendicular to this plane.[1] It is anticipated that N-methyl-2-(phenylsulfanyl)acetamide would exhibit a similar, albeit less sterically hindered, conformation. The replacement of the N-phenyl group with a smaller N-methyl group may influence crystal packing and intermolecular interactions, such as hydrogen bonding.[1]

Comparative Biological Activity

The biological profile of N-methyl-2-(phenylsulfanyl)acetamide can be inferred by examining the activities of its close structural relatives. The primary areas of investigation for this class of compounds have been their anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have demonstrated the potential of N-substituted acetamide derivatives as anticancer agents.[2][4][5] For instance, certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives have shown significant in vitro antiproliferative activity against a panel of human cancer cell lines.[2]

Table 1: Comparative Anticancer Activity of N-substituted Acetamide Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamideNPC-TW01 (Nasopharyngeal)0.6[2]
[N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivativesA549 (Lung), HeLa (Cervical), MCF-7 (Breast), DU-145 (Prostate)Moderate to Good[4][6]
2-(4-Fluorophenyl)-N-phenylacetamide derivativesPC3 (Prostate)52-80[5]

The presence of specific substituents on the N-aryl ring significantly impacts the cytotoxic effects of these compounds. For example, derivatives bearing a nitro moiety have been found to be more potent than those with a methoxy group.[5] This suggests that the electronic properties of the N-substituent play a crucial role in the anticancer activity.

G cluster_sar Structure-Activity Relationship (SAR) for Anticancer Activity N-Substituent N-Substituent Electronic_Properties Electronic Properties (Electron-withdrawing vs. Electron-donating) N-Substituent->Electronic_Properties Steric_Hindrance Steric Hindrance N-Substituent->Steric_Hindrance Anticancer_Activity Anticancer Activity Electronic_Properties->Anticancer_Activity Steric_Hindrance->Anticancer_Activity

Caption: Key factors influencing the anticancer activity of N-substituted acetamides.

Given these findings, N-methyl-2-(phenylsulfanyl)acetamide, with its small, electron-donating methyl group, may exhibit a different anticancer profile compared to its N-aryl counterparts. Further investigation is warranted to determine its specific cytotoxic effects.

Antimicrobial Activity

The acetamide scaffold is also a promising framework for the development of novel antimicrobial agents.[7] A variety of N-substituted acetamide derivatives have demonstrated activity against a range of bacterial and fungal pathogens.

A study on 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides revealed that several derivatives possess significant antimicrobial activity.[7][8] The nature of the N-substituent was found to be a key determinant of the antimicrobial potency.

Table 2: Comparative Antimicrobial Activity of N-substituted Acetamide Derivatives

Compound ClassOrganismActivityReference
2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamidesVarious bacteria and fungiActive at variable extents[7][8]
N-aryl-2-(5-aryltetrazol-2-yl)acetamidesVarious bacteria and fungiModerate antimicrobial potential[9]
N-phenylacetamide derivatives containing 4-arylthiazole moietiesXanthomonas oryzae pv. OryzaeEC50 = 156.7 µM[10]

The mechanism of action for the antimicrobial effects of these compounds is likely multifaceted and may involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of the phenylsulfanyl group could also contribute to the antimicrobial activity, as sulfur-containing compounds are known to have a broad range of antimicrobial effects.

Meta-Analysis and Future Directions

The available literature strongly suggests that the N-substituted-2-(phenylsulfanyl)acetamide scaffold is a promising starting point for the development of new therapeutic agents. While direct experimental data on N-methyl-2-(phenylsulfanyl)acetamide is lacking, a comparative analysis of its analogs provides a solid foundation for predicting its properties and potential applications.

Key Inferences:

  • Synthesis: N-methyl-2-(phenylsulfanyl)acetamide can likely be synthesized efficiently via the reaction of 2-chloro-N-methylacetamide and thiophenol.

  • Anticancer Potential: The N-methyl group, being small and electron-donating, may lead to a different anticancer profile compared to the more extensively studied N-aryl derivatives. Experimental screening against a panel of cancer cell lines is a crucial next step.

  • Antimicrobial Potential: The combination of the acetamide and phenylsulfanyl moieties suggests a high probability of antimicrobial activity. Screening against a diverse range of bacterial and fungal pathogens is recommended.

Future Research:

  • Synthesis and Characterization: The first priority is the synthesis and full spectral characterization (NMR, IR, Mass Spectrometry) of N-methyl-2-(phenylsulfanyl)acetamide.

  • In Vitro Biological Screening: The synthesized compound should be screened for its anticancer and antimicrobial activities.

  • Structure-Activity Relationship (SAR) Studies: A series of N-alkyl-2-(phenylsulfanyl)acetamides should be synthesized to establish a clear SAR and optimize for potency and selectivity.

  • Mechanism of Action Studies: For any identified active compounds, further studies should be conducted to elucidate their mechanism of action.

Conclusion

While the body of research directly focused on N-methyl-2-(phenylsulfanyl)acetamide is limited, a comprehensive meta-analysis of its structural analogs provides valuable insights into its potential as a bioactive molecule. The N-substituted-2-(phenylsulfanyl)acetamide scaffold has demonstrated significant promise in the realms of anticancer and antimicrobial research. By leveraging the existing knowledge base and pursuing the outlined future research directions, the scientific community can unlock the full therapeutic potential of this intriguing class of compounds.

References

Sources

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